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Glycofurol

Cat. No.: B153818
CAS No.: 31692-85-0
M. Wt: 146.18 g/mol
InChI Key: CTPDSKVQLSDPLC-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Academic Literature

Precise nomenclature is crucial in academic discourse to differentiate between similar compounds and ensure clarity in research communication.

Tetraglycol is commonly used as a synonym for Tetraethylene Glycol. Tetraethylene Glycol possesses several systematic and common synonyms, reflecting its chemical structure as a polyether alcohol. These include 2,2'-[oxybis(ethyleneoxy)]diethanol and 3,6,9-Trioxaundecane-1,11-diol. Other common names and abbreviations found in academic and industrial literature are Hi-Dry and PEG-4 thegoodscentscompany.comcas.orgsrlchem.comnih.govnist.govf1000research.comsigmaaldrich.comscience.govresearchgate.netmdpi.commdpi.comresearchgate.net.

Glycofurol, another compound sometimes referred to as Tetraglycol, has synonyms such as Tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether and Poly(ethylene glycol) tetrahydrofurfuryl ether univarsolutions.comsigmaaldrich.comphexcom.comontosight.aifrontiersin.orgcardiff.ac.uk. It is important to note that while "Tetraglycol" is used for both, they are chemically distinct compounds researchgate.net.

Chemical Abstracts Service (CAS) Registry Numbers provide unique identifiers for chemical substances, essential for literature searches and regulatory purposes. Tetraethylene Glycol is primarily identified by CAS Number 112-60-7 thegoodscentscompany.comcas.orgsrlchem.comnih.govnist.govsigmaaldrich.comscience.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.govkinampark.com. This compound is associated with CAS Numbers 31692-85-0 and 9004-76-6 univarsolutions.comsigmaaldrich.comphexcom.comontosight.aiperflavory.comnih.govresearchgate.netchemicalbook.comresearcher.life.

The PubChem Compound Identifier (CID) is another important database identifier. Tetraethylene Glycol is assigned PubChem CID 8200 thegoodscentscompany.comcas.orgnist.govnih.gov. This compound is assigned PubChem CID 110717 perflavory.comnih.govresearchgate.netmagnumsolvent.com.

Here is a table summarizing the key identifiers:

Compound NameCommon SynonymsCAS Number(s)PubChem CID
Tetraethylene GlycolTetraglycol, 2,2'-[oxybis(ethyleneoxy)]diethanol, 3,6,9-Trioxaundecane-1,11-diol, Hi-Dry, PEG-4112-60-78200
This compoundTetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether, Poly(ethylene glycol) tetrahydrofurfuryl ether31692-85-0, 9004-76-6110717

Historical Perspectives on Tetraglycol's Emergence in Academic Research

The historical trajectory of Tetraglycol in academic research is intertwined with its properties as a solvent and its utility in various chemical processes. While precise early academic research milestones are not extensively documented in the provided sources, the industrial applications of related glycols likely paved the way for academic interest in their specific properties and potential uses. Research into this compound's application in pharmaceutical formulations, for instance, dates back at least to the mid-20th century, with studies appearing in drug research literature from the 1950s and 1970s thegoodscentscompany.comperflavory.comchemicalbook.com. Tetraethylene Glycol has been investigated as a solvent and intermediate in chemical synthesis and material science over time science.govresearchgate.netsigmaaldrich.comrsc.org. Its emergence in research can be seen as a gradual process driven by the exploration of its unique solvent properties, low volatility, and thermal stability for increasingly specialized applications.

Current Significance and Research Trajectories of Tetraglycol

Tetraglycol, in its various forms, holds significant current relevance in chemical sciences, particularly in research areas requiring effective solvation and specific material properties. Its research trajectories are diverse, spanning pharmaceutical science, materials science, and physical chemistry.

This compound is actively researched for its role in drug delivery systems. It is utilized as a solvent for poorly water-soluble drugs, enhancing their solubility and enabling their incorporation into various formulations, including injectable solutions, topical gels, and microspheres thegoodscentscompany.comnih.govf1000research.commdpi.comontosight.ainih.govkinampark.comperflavory.comresearchgate.netsemanticscholar.orgresearchgate.net. Research explores its use in developing novel drug carriers and its potential as an absorption enhancer nih.govfrontiersin.org. Studies have investigated this compound-based gels for topical drug delivery, demonstrating their potential to enhance drug permeation nih.gov. Research also focuses on preparing microspheres using this compound as a non-toxic solvent for encapsulating active compounds kinampark.comresearchgate.net.

Tetraethylene Glycol is a key component in materials science research. It is employed as a solvent and template in the synthesis of nanoparticles, including iron@iron oxide nanoparticles science.govresearchgate.net. Its influence on nanoparticle characteristics, such as size and structure, is a subject of investigation researchgate.net. Tetraethylene Glycol is also used in the synthesis of methacrylate (B99206) monomers and in the fabrication of hydrogels, which are explored for applications in tissue engineering and drug delivery nist.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Research also delves into the dielectric properties of Tetraethylene Glycol derivatives for potential applications in liquid crystals acs.org. Furthermore, Tetraethylene Glycol (often referred to as PEG-4) is used in molecular dynamics simulations to study the behavior of biomolecules in crowded environments, providing insights into molecular interactions and dynamics in complex systems mdpi.comrjdentistry.commanchester.ac.uk. Its properties as a solvent in various chemical reactions, including sustainable transformations, are also subjects of ongoing research sigmaaldrich.com.

The current research trajectories for Tetraglycol compounds are driven by their established utility as versatile solvents and intermediates, with an increasing focus on developing advanced materials and drug delivery systems with tailored properties.

Here is a table summarizing some key research areas and findings:

Compound NameResearch AreaKey Findings / Applications
This compoundDrug Delivery SystemsSolvent for poorly water-soluble drugs; used in injectable formulations, topical gels, microspheres; enhances solubility and permeation; non-toxic solvent for microsphere preparation. thegoodscentscompany.comnih.govf1000research.commdpi.comontosight.ainih.govkinampark.comperflavory.comresearchgate.netsemanticscholar.orgresearchgate.net
Pharmaceutical FormulationsUsed as a solubilizing agent and excipient. mdpi.comontosight.ai
Tetraethylene GlycolMaterials ScienceSolvent and template for nanoparticle synthesis (e.g., iron@iron oxide); used in synthesis of methacrylate monomers; component in hydrogels. nist.govsigmaaldrich.comscience.govresearchgate.netsigmaaldrich.comsigmaaldrich.com
Chemical SynthesisUsed as a solvent and intermediate in various organic reactions. thegoodscentscompany.comnist.govf1000research.comsigmaaldrich.com
Physical ChemistryStudied in molecular dynamics simulations to understand molecular behavior in crowded environments; investigated for dielectric properties of derivatives. mdpi.comacs.orgrjdentistry.commanchester.ac.uk
Both (as Tetraglycol)Solvent ApplicationsUsed as a solvent for a wide range of substances in industrial and research settings. thegoodscentscompany.comnist.govf1000research.comunivarsolutions.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B153818 Glycofurol CAS No. 31692-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDSKVQLSDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31692-85-0
Record name Tetrahydrofurfuryl polyethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40923709
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5831-59-4, 121182-07-8, 31692-85-0
Record name 2-[(Tetrahydro-2-furanyl)methoxy]ethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Tetrahydrofurfuryl)oxy)ethanol
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Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
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Record name 2-[(tetrahydrofurfuryl)oxy]ethanol
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Record name Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide
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Synthetic Methodologies and Reaction Mechanisms of Tetraglycol

Established Industrial Production Technologies and Their Underlying Chemistry

Tetraglycol, or tetraethylene glycol (TEG), is commercially produced as a co-product alongside monoethylene glycol (MEG), diethylene glycol (DEG), and triethylene glycol (TrEG). The primary industrial routes involve the hydration of ethylene (B1197577) oxide, which itself is derived from the oxidation of ethylene.

Ethylene Oxide Polymerization with Water

The most common industrial method for producing ethylene glycols, including tetraglycol, is the reaction of ethylene oxide (EO) with water. wikipedia.orgportfolio-pplus.com This process, known as hydrolysis or hydration, involves the stepwise addition of ethylene oxide molecules to a water molecule, leading to a mixture of ethylene glycol oligomers. portfolio-pplus.comnih.gov The general chemical equation for this polymerization is:

HOCH₂CH₂OH + n(CH₂CH₂O) → HO(CH₂CH₂O)n+1H wikipedia.org

This reaction is typically carried out at elevated temperatures and pressures without a catalyst, though catalytic processes can be used to influence the reaction rate and selectivity. portfolio-pplus.comshell.com

The polymerization of ethylene oxide with water can be catalyzed by either acids or bases. wikipedia.orgportfolio-pplus.com The choice of catalyst influences the reaction mechanism and can help control the molecular weight distribution of the resulting polyethylene (B3416737) glycols. wikipedia.org

Basic Catalysts : Anionic polymerization using basic catalysts is the preferred method for producing polyethylene glycols with a low polydispersity (a narrow range of molecular weights). wikipedia.org Common alkaline catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). wikipedia.orgyoutube.comyoutube.com These catalysts are highly nucleophilic and are effective for synthesizing lower molecular weight glycols. acs.org

Acidic Catalysts : Cationic polymerization can be initiated using acidic catalysts. wikipedia.org While this method is viable, the anionic mechanism is generally favored in industrial applications due to better control over the polymer structure. wikipedia.org Sulfuric acid is an example of a catalyst used in the acid-catalyzed hydrolysis of ethylene oxide. acs.org

The table below summarizes the types of catalysts used in ethylene oxide polymerization.

Catalyst TypeExamplesPolymerization MechanismKey Characteristics
Basic (Alkaline) Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)AnionicPreferred method; allows for low polydispersity. wikipedia.orgyoutube.com
Acidic Sulfuric Acid (H₂SO₄)CationicCan be used, but anionic is more common. wikipedia.orgacs.org

The mechanism of ethylene oxide polymerization depends on the type of catalyst used. wikipedia.org

Anionic Mechanism (Base-Catalyzed) : This process begins with a nucleophile, typically a hydroxide ion (OH⁻) from the alkaline catalyst, attacking the carbon atom of the ethylene oxide ring. This is an SN2 ring-opening reaction. The resulting alkoxide is nucleophilic and can then attack another ethylene oxide molecule. This process repeats, extending the polyether chain. acs.orgresearchgate.net

Cationic Mechanism (Acid-Catalyzed) : In this mechanism, the acid catalyst protonates the oxygen atom of the ethylene oxide ring, making the ring more susceptible to nucleophilic attack. A nucleophile, such as water or another glycol molecule, then attacks one of the carbon atoms, opening the ring and propagating the chain. wikipedia.org

The reaction of ethylene oxide with water invariably produces a mixture of different ethylene glycols. nih.gov The primary product is monoethylene glycol (MEG), while diethylene glycol (DEG), triethylene glycol (TrEG), and tetraglycol are considered byproducts. nih.govweebly.com The product distribution is highly dependent on the ratio of water to ethylene oxide in the reaction mixture. A large excess of water favors the formation of MEG, with yields up to 90%. portfolio-pplus.comweebly.com Minimizing the water-to-EO ratio increases the yield of higher glycols like tetraglycol. The separation of these glycols is then achieved through fractional distillation under a vacuum. weebly.com

The following table shows a typical product distribution from a standard thermal glycol reaction process.

ProductTypical Yield
Monoethylene Glycol (MEG)~90-92%
Diethylene Glycol (DEG)~8-10% (combined with TrEG and heavier glycols)
Triethylene Glycol (TrEG)
Tetraglycol (TEG)

Source: shell.com

Oxidative Coupling of Ethylene

An indirect but fundamental industrial pathway to tetraglycol begins with the oxidation of ethylene. byjus.com This is a two-step process where ethylene is first converted to ethylene oxide, which is then hydrated to produce the mixture of ethylene glycols, as described in the previous section. doubtnut.comwikipedia.org

The first and most critical step, the conversion of ethylene to ethylene oxide, is achieved through direct partial oxidation using a silver-based catalyst. doubtnut.comwikipedia.orgacs.org This reaction is carried out at high temperatures (200-400°C) and pressures. shell.comyoutube.com The silver catalyst is unique in its ability to facilitate the selective addition of an oxygen atom across the double bond of ethylene, a process known as epoxidation. acs.org The catalyst typically consists of finely dispersed silver particles on a support material like alpha-alumina (α-Al₂O₃). acs.org

Epoxidation of Ethylene : Ethylene reacts with oxygen on the surface of the silver catalyst to form ethylene oxide. doubtnut.com A portion of the ethylene is also fully oxidized to carbon dioxide and water, which is a competing side reaction. shell.com

Reaction : C₂H₄ + ½ O₂ → C₂H₄O (in the presence of a silver catalyst) doubtnut.com

Hydrolysis of Ethylene Oxide : The ethylene oxide produced is then hydrated by reacting it with water. This ring-opening reaction proceeds as described in section 2.1.1.2, leading to the formation of monoethylene glycol and its oligomers, including tetraglycol. byjus.comdoubtnut.com

Reaction : C₂H₄O + H₂O → HOCH₂CH₂OH (This is the first step, which then continues to form higher glycols) doubtnut.com

Hydrolysis of Ethylene Glycol Ethers

One of the fundamental routes to synthesizing Tetraglycol and other polyethylene glycols involves the hydrolysis of ethylene oxide, which can be considered the simplest ethylene glycol ether. Industrially, Tetraglycol is primarily obtained as a co-product during the large-scale production of monoethylene glycol (MEG). This process involves the hydration of ethylene oxide. While the main goal is typically to maximize the yield of MEG, the reaction inherently produces a distribution of higher glycols, including diethylene glycol (DEG), triethylene glycol (TEG), and Tetraglycol (TeEG). The relative yields of these oligomers are influenced by the reaction conditions.

Another related methodology is the hydrolytic cleavage of higher molecular weight polyethylene glycol ethers. This process can be employed to break down larger polyether chains into smaller, often more commercially valuable, oligomers like Tetraglycol.

Catalytic Processes (Acidic Conditions)

The hydrolysis of ethylene oxide is significantly accelerated under acidic conditions. Strong mineral acids, such as sulfuric acid, have traditionally been used as catalysts in these processes. The acid protonates the oxygen atom of the ethylene oxide ring, making it more susceptible to nucleophilic attack by water or another glycol molecule.

The general scheme for the formation of Tetraglycol from ethylene oxide (EO) and water is a stepwise process:

Formation of Monoethylene Glycol (MEG): EO + H₂O → HOCH₂CH₂OH

Formation of Diethylene Glycol (DEG): EO + MEG → HOCH₂CH₂OCH₂CH₂OH

Formation of Triethylene Glycol (TEG): EO + DEG → HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH

Formation of Tetraethylene Glycol (TeEG): EO + TEG → HOCH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂OH

To favor the formation of higher oligomers like Tetraglycol, the concentration of water relative to ethylene oxide is typically reduced. However, this also increases the complexity of the product mixture, necessitating extensive purification.

Solid acid catalysts, such as acidic ion-exchange resins, represent a more environmentally friendly alternative to soluble mineral acids, as they can be easily separated from the reaction products and potentially reused.

Reaction Mechanisms

The acid-catalyzed hydrolysis of ethylene glycol ethers (specifically, the ring-opening of protonated ethylene oxide by a nucleophile) proceeds via a nucleophilic substitution mechanism. The precise mechanism, whether SN1 or SN2, is a topic of discussion in broader ether cleavage reactions.

In the context of ethylene oxide hydrolysis:

Protonation: The first step is the rapid and reversible protonation of the ether oxygen by the acid catalyst (H₃O⁺).

Nucleophilic Attack: A nucleophile, which can be a water molecule or the hydroxyl group of another ethylene glycol molecule, attacks one of the carbon atoms of the protonated ethylene oxide ring.

The reaction is generally considered to follow an SN2-like mechanism . The nucleophile attacks the carbon from the backside, leading to the opening of the three-membered ring and the formation of a new carbon-oxygen bond. This pathway is favored because the formation of a primary carbocation, which would be required for an SN1 mechanism, is energetically unfavorable. The attack occurs at the less sterically hindered carbon atom.

Emerging and Green Chemistry Approaches to Tetraglycol Synthesis

In response to the growing demand for sustainable chemical processes, research has focused on developing greener synthetic routes to Tetraglycol and its derivatives. These approaches aim to use less hazardous reagents, employ renewable feedstocks, and improve energy efficiency.

Novel Catalytic Systems and Reaction Pathways

A significant advancement in green chemistry is the use of biocatalysts. Enzymes, such as lipases, have been effectively used in the synthesis of Tetraglycol derivatives. For instance, Candida antarctica Lipase B (CALB) has been shown to be a highly efficient catalyst for the transesterification of esters with Tetraglycol to produce functionalized derivatives under solvent-free conditions. mdpi.com This enzymatic approach avoids the use of harsh acid or base catalysts and often proceeds with high selectivity.

Solid acid catalysts are also a cornerstone of green synthesis. Resins like Amberlyst-15, which possess sulfonic acid groups, serve as efficient and recyclable catalysts for reactions involving Tetraglycol precursors. acs.org Their heterogeneous nature simplifies the purification process, as the catalyst can be removed by simple filtration, minimizing waste generation.

Electrochemical synthesis is another emerging pathway. While primarily demonstrated for the conversion of ethylene to ethylene glycol, the principles could be extended to oligomerization, offering a route that uses electricity as a "reagent" under ambient conditions.

Waste-Derived Feedstocks in Tetraglycol Ester Synthesis

A key strategy in green chemistry is the valorization of waste streams. Poly(ethylene terephthalate) (PET), a major component of post-consumer plastic waste, has emerged as a valuable feedstock. Through a process called glycolysis, waste PET can be chemically recycled by reacting it with excess ethylene glycol in the presence of a catalyst, such as zinc acetate. chemicalpapers.comresearchgate.net

This depolymerization process breaks down the polyester (B1180765) chains, yielding bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) and recovering the ethylene glycol (EG) monomer. chemicalpapers.comresearchgate.net This recovered EG, derived directly from plastic waste, can then serve as a renewable building block for the synthesis of higher glycols.

The synthesis of Tetraglycol esters can be envisioned through a multi-step, waste-to-product pathway:

Depolymerization: Glycolysis of waste PET to recover ethylene glycol.

Oligomerization: The recovered ethylene glycol is used as a feedstock for the synthesis of Tetraglycol, typically through reaction with ethylene oxide.

Esterification: The resulting Tetraglycol is then esterified to produce the desired ester. This final step can be performed using green catalytic methods, such as the enzymatic transesterification mentioned previously, to create a fully sustainable process.

This approach not only provides a non-petroleum-based source for Tetraglycol synthesis but also contributes to a circular economy by repurposing plastic waste.

Mechanistic Investigations of Tetraglycol Formation Reactions

The formation of Tetraglycol from the hydrolysis of ethylene oxide is a complex process involving a series of consecutive and parallel reactions. Mechanistic investigations primarily rely on kinetic modeling to understand and predict the distribution of glycol oligomers.

The reaction kinetics are typically described by a set of rate equations for each step of the oligomerization. It is well-established that ethylene oxide reacts more readily with a glycol molecule than it does with water. This kinetic preference is the reason for the formation of higher glycols even when a large excess of water is used.

Kinetic Models: The distribution of the resulting glycols (MEG, DEG, TEG, TeEG, etc.) can be effectively described by the Weibull-Nycander model . iomosaic.com This model simplifies the complex reaction network by using two main rate coefficients:

One rate for the initial reaction of ethylene oxide with water to form MEG.

A different, higher rate coefficient for the subsequent reactions of ethylene oxide with any glycol molecule (MEG, DEG, TEG, etc.). iomosaic.com

A single activation energy is often used to describe the temperature dependence for all the addition reactions. iomosaic.com These kinetic models are crucial for reactor design and process optimization, allowing chemical engineers to manipulate reaction conditions (e.g., temperature, pressure, and reactant ratios) to target a desired distribution of glycol products.

Kinetic Studies and Reaction Intermediates

The synthesis of tetraglycol, or tetraethylene glycol (TEG), and its derivatives has been the subject of various kinetic investigations to understand reaction rates and mechanisms. The formation of tetraglycol as a co-product alongside other ethylene glycols typically occurs through the catalyzed reaction of ethylene oxide with water. iomosaic.com The kinetics of these reactions are significantly influenced by the pH of the medium, with rates being faster in acidic or basic conditions compared to a neutral environment. iomosaic.com

Kinetic models, such as the Weibull-Nycander distribution, have been used to describe the product distribution of glycol oligomers. This model employs a single activation energy for all ethylene oxide addition reactions but uses different rate coefficients for the formation of monoethylene glycol versus the subsequent higher glycols. iomosaic.com

A specific kinetic study focused on the enzyme-catalyzed transesterification of methyl 3-mercaptopropionate (B1240610) (MP-SH) with tetraethylene glycol, using Candida antarctica Lipase B (CALB). mdpi.com The reaction progress was monitored over time using ¹H-NMR spectroscopy, revealing a stepwise, consecutive reaction mechanism. mdpi.com In this process, the first reaction cycle leads to the exclusive formation of TEG-monothiol, which acts as a reaction intermediate. mdpi.com This initial step is relatively rapid, being completed in approximately 15 minutes. The subsequent conversion of the TEG-monothiol intermediate to TEG-dithiol is considerably slower, requiring about 7.5 to 8 hours for complete conversion. mdpi.com

The reaction pathway can be summarized as follows:

First Cycle (Fast): TEG + MP-SH → TEG-monothiol + Methanol (B129727)

Second Cycle (Slow): TEG-monothiol + MP-SH → TEG-dithiol + Methanol

This stepwise process, with the clear identification of TEG-monothiol as an intermediate, highlights the competitive nature of the reaction between the hydroxyl groups of the initial unreacted TEG and the intermediate TEG-monothiol. mdpi.com

Reaction StageReactantsProduct/IntermediateTime to Completion
First Cycle Tetraethylene glycol (TEG), Methyl 3-mercaptopropionate (MP-SH)TEG-monothiol15 minutes
Second Cycle TEG-monothiol, Methyl 3-mercaptopropionate (MP-SH)TEG-dithiol7.5 - 8 hours

This table summarizes the kinetic stages of the CALB-catalyzed transesterification of MP-SH with TEG, based on research findings. mdpi.com

In more general industrial syntheses involving the sequential addition of ethylene oxide to a starting alcohol, the reaction intermediates are the successively longer oligoethylene glycol chains. For tetraglycol synthesis starting from ethylene glycol, diethylene glycol and triethylene glycol would be considered reaction intermediates.

Advanced Applications and Functionalization of Tetraglycol in Materials Science and Engineering

Polymer Chemistry and Tetraglycol as a Building Block

Tetraglycol, also known as tetraethylene glycol, serves as a versatile building block in polymer chemistry. Its unique combination of hydrophilicity, specific chain length, and reactive hydroxyl end-groups allows for its incorporation into a wide array of polymeric structures, influencing their final properties and applications.

Tetraglycol in the Synthesis of Polymeric Materials

Tetraglycol is utilized as a fundamental monomer and intermediate in the creation of various polymers. It can be integrated into polymer backbones or used to create functional networks, acting as a short-chain analogue of poly(ethylene glycol) (PEG) to impart specific characteristics to the resulting materials. mdpi.comnih.gov

Researchers have synthesized polymer networks based on tetraglycol for the specific application of adsorbing radioactive pollutants. rsc.org Three distinct tetraglycol-based polymers were created and subsequently used to form polymer/pyridine (B92270) gels. rsc.org These gels demonstrated high efficiency in the adsorption of methyl iodide, with capacities significantly higher than previously reported adsorbents. rsc.org The mechanism of this effective adsorption involves a chemical reaction between the pyridine in the gel and methyl iodide, which forms a pyridinium (B92312) salt. rsc.org

Furthermore, these polymers were also capable of capturing iodine vapor through charge-transfer interactions between the electron-rich sites within the polymer structure and the iodine molecules. rsc.org This research highlights a novel application for tetraglycol-based polymers as efficient materials for the removal of hazardous radioactive substances. rsc.org

Adsorption Capacities of Tetraglycol-Based Polymer Gels
AdsorbateAdsorption Capacity Range (g/ggel)Adsorption Capacity Range (g/gpolymer)Adsorption Mechanism
Methyl Iodide1.575 - 1.68511.256 - 34.571Reaction with pyridine to form pyridinium salt
Iodine Vapor2.492–2.990 g/gP3Charge-transfer interactions

Tetraglycol is chemically a short-chain poly(ethylene glycol), often referred to as an oligoethylene glycol. nih.govnih.gov This structural identity makes it a valuable component in the synthesis of more complex PEG-based materials and defined polymer architectures. nih.govmdpi.com For instance, tetraglycol derivatives have been used as monomers in the stepwise solid-phase synthesis of monodisperse PEGs, allowing for precise control over the final molecular weight, which is not achievable through conventional polymerization of ethylene (B1197577) oxide. nih.gov

In the creation of advanced functional materials, such as amphiphilic polymer conetworks (ACNs), tetra-arm star polymers of PEG are utilized. mdpi.comarxiv.org These networks, which contain distinct hydrophilic and hydrophobic domains, are formed by the hetero-complementary coupling of functionalized star polymers, such as amino-terminated tetra-PEG and a hydrophobic star polymer. mdpi.comarxiv.org This approach, building on the chemistry of PEG analogues like tetraglycol, enables the creation of model polymer networks with minimized defects and controlled structures for applications in coatings and materials designed for selective transport. mdpi.com

Tetraglycol is employed in the production of polyester (B1180765) resins and as a plasticizer. nih.govsmolecule.com In polyester synthesis, glycols are fundamental monomers that react with dicarboxylic acids. nih.gov The choice of glycol significantly influences the properties of the final resin, such as viscosity, flexibility, and thermal characteristics. nih.gov As a diol, tetraglycol can be incorporated into the polyester backbone to impart flexibility due to its ether linkages.

As a plasticizer, tetraglycol is added to polymers to increase their flexibility and reduce viscosity. nih.govsmolecule.com This is particularly useful in the processing of rigid polymers. While many plasticizers are phthalate-based, research into alternatives derived from non-petroleum sources is ongoing to improve the environmental profile and mechanical properties of resins like polylactic acid. google.com The function of tetraglycol as a plasticizer is valuable in making materials more processable and suitable for a wider range of applications. smolecule.com

Phase Separation and Structure Formation in Polymer Systems with Tetraglycol

The interaction of tetraglycol with other polymers and solvents can induce phase separation, a critical process for forming structured polymeric materials like membranes, scaffolds, and microparticles. mdpi.comnih.gov This phenomenon is particularly well-studied in ternary systems where tetraglycol acts as a solvent that is subsequently displaced by an antisolvent, leading to the formation of a solid polymer structure. mdpi.com

A detailed investigation into the ternary system composed of Polylactic-co-glycolic acid (PLGA), tetraglycol (TG), and water has provided significant insights into phase separation and structure formation. mdpi.comnih.gov In this system, the highly hydrophobic PLGA is dissolved in the highly hydrophilic and nontoxic solvent, tetraglycol. mdpi.comnih.gov Water acts as a "harsh" antisolvent. mdpi.comnih.gov When a solution of PLGA in tetraglycol is introduced to an aqueous environment, the high thermodynamic affinity between tetraglycol and water causes the tetraglycol to be rapidly extracted from the polymer solution, inducing the phase separation of PLGA and the formation of a solid structure. mdpi.com This process is known as nonsolvent-induced phase separation (NIPS). nih.gov

The behavior of this system has been mapped for the first time in a ternary phase diagram. mdpi.comnih.govresearchgate.net The diagram delineates two primary regions: a single-phase region where the three components form a homogeneous mixture, and a two-phase region where the mixture separates. mdpi.com The evolution of the polymer's structure upon immersion in water can be traced on this diagram. mdpi.com The mutual diffusion of water into the PLGA/tetraglycol mixture and tetraglycol out of it drives the system into the two-phase region, causing the polymer to solidify. mdpi.com

The final structure of the resulting material can be controlled by modulating the composition of the antisolvent bath. mdpi.comnih.gov For instance, using a "soft" antisolvent (a mixture of water and tetraglycol) instead of a "harsh" one (pure water) alters the rate of solvent extraction and leads to different porous structures. mdpi.comnih.gov This controlled fabrication process provides a pathway for creating a variety of bioresorbable structures, including microparticles, fibers, membranes, and scaffolds for tissue engineering, at room temperature. mdpi.comnih.gov

Components and Roles in the PLGA/Tetraglycol/Water Ternary System
ComponentChemical NatureRole in the System
Polylactic-co-glycolic Acid (PLGA)Hydrophobic PolymerStructural material for the final product (e.g., scaffold, membrane)
Tetraglycol (TG)Hydrophilic SolventNontoxic solvent for PLGA
WaterAntisolventInduces phase separation by extracting tetraglycol
Polylactic-co-glycolic Acid (PLGA)/Tetraglycol/Water Ternary Systems
Nonsolvent-Induced Phase Separation (NIPS) Mechanisms

Nonsolvent-Induced Phase Separation (NIPS) is a widely utilized technique for creating porous polymeric membranes. researchgate.netkinampark.com The process involves casting a polymer solution into a film and then immersing it in a nonsolvent bath, typically water. researchgate.netescholarship.org This immersion triggers a thermodynamic instability in the polymer solution due to the exchange of the solvent with the nonsolvent. youtube.com Consequently, the solution separates into a polymer-rich phase, which solidifies to form the membrane's solid structure, and a polymer-poor phase, which is subsequently washed out, creating the porous network. kinampark.comescholarship.org This method results in an asymmetric membrane structure, characterized by a dense, selective top layer and a more porous substructure that provides mechanical support. researchgate.netescholarship.org

The final morphology of the membrane is dictated by the interplay of thermodynamic and kinetic factors during the phase separation process. Key mechanisms include mass-transfer-induced spinodal decomposition and structural arrest. The competition between the advancement of the phase-separation front and the glass-transition front is crucial in determining the degree of pore-size asymmetry within the membrane. escholarship.org Additives such as Tetraglycol (tetra-PEG) play a significant role in modulating these kinetics. kinampark.com The inclusion of Tetraglycol can impact the viscosity of the polymer casting solution, which in turn influences the diffusive exchange rate between the solvent and nonsolvent during the NIPS process. kinampark.com In amphiphilic conetwork gel films composed of tetra-PEG and other polymers, the swelling behavior and the type of phase separation are highly dependent on the composition. mdpi.com

Effect on Polymer Scaffold Architectonics for Tissue Engineering

In the field of tissue engineering, the architecture of polymer scaffolds is a critical determinant of their functionality, influencing cell attachment, growth, and tissue morphogenesis. nih.gov Tetraglycol, as a component in copolymers and blends, significantly impacts the properties of these scaffolds. For instance, in poly(3-hydroxybutyrate)-poly(ethylene glycol) (PHB-PEG) copolymer scaffolds, the inclusion of the PEG component leads to lower hydrophobicity and enhanced biocompatibility compared to PHB homopolymer scaffolds. researchgate.net These scaffolds have been shown to be suitable substrates for the growth of bone marrow stromal cells, indicating their potential for bone tissue engineering applications. researchgate.net

Similarly, 3D-printed scaffolds made from polylactic acid/polyethylene (B3416737) glycol (PLA/PEG) composites are being developed for bone regeneration. nih.gov The addition of PEG to PLA can enhance flexibility, polarity, and hydrophilicity, and allows for better control over the material's degradation rate. researchgate.net Studies on PLA/PEG composite scaffolds have shown that the incorporation of PEG can improve cell viability. researchgate.net The design of "tetra-PEG" hydrogels, which feature selectively cross-linked networks, offers a platform to study cellular responses to mechanical stiffness without altering other crucial properties like adhesiveness or degradability. nih.gov The biochemical behavior of scaffolds, including their hydrophilicity and surface chemistry, is crucial for cell affinity and infiltration, and Tetraglycol can be used to modulate these properties to direct cellular behavior and functionality. nih.gov

Table 1: Effect of PEG Content on PLA/PEG Scaffold Properties

PropertyPLA ScaffoldPLA/PEG (5 wt%)PLA/PEG (10 wt%)PLA/PEG (20 wt%)
Water Contact Angle 78.16°Not specifiedNot specified60.00°
Mechanical Strength Not specifiedNot significantly reducedNot significantly reducedReduced
Cell Viability BaselineEnhancedEnhancedHighest enhancement
Data sourced from research on 3D-printed PLA/PEG scaffolds for bone tissue engineering. researchgate.net
Influence on Polymer Membrane Formation and Morphology

Tetraglycol and other polyethylene glycols are frequently employed as additives to control the formation and morphology of polymer membranes. researchgate.net When used as a pore-forming agent in the NIPS process, PEG promotes the development of interconnected pore networks, which enhances membrane permeability. researchgate.net The presence of Tetraglycol in the casting (dope) solution can increase its viscosity due to heightened polymer interaction and entanglement. researchgate.net

This increased viscosity has a direct effect on the kinetics of phase inversion. It tends to slow down the demixing process, which is the exchange of solvent and nonsolvent. utm.my This delay can suppress the formation of large, finger-like macrovoids and instead favor the development of a more uniform, spongy structure. researchgate.netutm.my For example, incorporating PEG into a dope (B7801613) solution can lead to the formation of numerous pores on the membrane surface, which is attributed to an increased demixing rate at the interface, causing polymer chains to collapse rapidly and form voids. researchgate.net The molecular weight of the polymer itself also plays a role; membranes made from lower molecular weight polymers may exhibit a more symmetrical structure due to facilitated solvent displacement. mdpi.com Ultimately, the concentration of the polymer and additives like Tetraglycol are key parameters that can be adjusted to tailor membrane morphology, from the skin layer thickness to the sub-layer structure, thereby controlling its final performance characteristics. utm.mymdpi.com

Hydrogel Formation and Controlled Release Systems

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large quantities of water or biological fluids. Tetraglycol-based hydrogels, particularly those made from tetra-functional PEG, are extensively used in biomedical applications like drug delivery and tissue engineering due to their high hydrophilicity, tunable properties, and biocompatibility. nih.govresearchgate.net The formation of these hydrogels can be achieved through various crosslinking mechanisms, including chain-growth polymerization, step-growth polymerization (like Michael-type addition), or enzymatic crosslinking. researchgate.netrsc.org

These hydrogels serve as excellent platforms for the controlled release of therapeutic biomolecules. researchgate.net The release of an entrapped substance, such as a protein, is governed by the hydrogel's network structure, primarily its mesh size (the space between crosslinks). nih.govnih.gov By carefully designing the hydrogel, it is possible to achieve sustained, long-term release profiles. For example, by ensuring the hydrogel's initial mesh size is smaller than the hydrodynamic radius of the protein, burst release can be prevented. nih.gov The release is then triggered and controlled by the degradation of the hydrogel network, which gradually increases the mesh size and allows the protein to diffuse out. nih.govnih.gov This approach enables sustained protein release over extended periods, potentially up to several months. researchgate.netnih.gov

Physically Crosslinked Hydrogels with Tetraglycol

The properties of these hydrogels can be precisely controlled by adjusting the crosslinking degree and the solid content of the components. nih.govmdpi.com An increase in the crosslinking degree generally results in a denser three-dimensional network, which enhances the mechanical properties, thermal stability, and swelling ratio of the hydrogel. nih.govmdpi.com This control over the network architecture is crucial for applications in drug delivery, as it directly influences the degradation rate and, consequently, the drug release profile. mdpi.com For instance, a higher crosslinking degree is often necessary for achieving sustained, controlled drug release because hydrogels with low crosslinking may degrade too rapidly. mdpi.com Selectively cross-linked tetra-PEG hydrogels are particularly noted for providing control over mechanical strength while limiting inhomogeneities in the network. nih.gov

Protein Entrapment and Release Kinetics

A primary application of Tetraglycol-based hydrogels is the encapsulation and controlled delivery of therapeutic proteins. rsc.org A key strategy is the physical entrapment of protein cargo within the hydrogel network, which avoids the need for chemical modification of the protein and helps preserve its bioactivity. researchgate.netnih.gov The efficiency of this entrapment and the subsequent release are dictated by the relationship between the protein's size and the hydrogel's mesh size. nih.gov

When the mesh size is smaller than the protein, the biomolecule is effectively trapped, and its release is primarily governed by the degradation of the hydrogel matrix. nih.gov As the hydrogel degrades, the mesh size increases, allowing the protein to diffuse out. nih.gov The release kinetics can be modulated by altering several hydrogel parameters. For example, decreasing the PEG concentration or increasing the molecular weight of the PEG arms in step-growth polymerized hydrogels can lead to an increase in protein release efficiency and diffusivity. researchgate.net Conversely, increasing the crosslink functionality (e.g., from 4-arm to 8-arm PEG) can decrease the release rate. researchgate.net The release kinetics from these systems have been observed to follow a first-order model, where the rate of transport is proportional to the concentration of the drug within the hydrogel matrix. nih.gov

Table 2: Factors Influencing Protein Release from PEG Hydrogels

ParameterEffect on Release RateMechanism
Increased Crosslinking Degree DecreasesDenser network, smaller initial mesh size, slower degradation. mdpi.com
Increased Polymer Concentration DecreasesHigher crosslinking density, smaller mesh size. researchgate.net
Increased PEG Molecular Weight IncreasesLarger mesh size for a given concentration. researchgate.net
Hydrogel Degradation Enables/IncreasesIncreases mesh size over time, allowing protein diffusion. nih.govnih.gov
This table summarizes general trends observed in studies of protein release from PEG-based hydrogels.

Rheological Properties of Tetraglycol-Polymer Systems

Rheology, the study of the flow and deformation of matter, is crucial for understanding and processing polymer systems containing Tetraglycol. pressbooks.pub The rheological properties, such as viscosity, are highly dependent on factors like polymer molecular weight, concentration, temperature, and the applied shear rate. pressbooks.pubbiointerfaceresearch.com Polymer solutions, including those used to form membranes or hydrogels, often exhibit non-Newtonian behavior. pressbooks.pub A common characteristic is shear-thinning, where the viscosity of the solution decreases as the shear rate increases. pressbooks.pub This occurs because the long polymer chains align in the direction of flow, reducing intermolecular entanglements and resistance to flow. pressbooks.pub

In the context of membrane formation via NIPS, the viscosity of the Tetraglycol-polymer casting solution is a critical parameter. kinampark.comresearchgate.net Higher polymer concentrations lead to increased solution viscosity, which slows down the solvent-nonsolvent exchange and influences the final membrane morphology. utm.my For hydrogels, rheological measurements are used to characterize their mechanical properties, such as the storage modulus, which relates to the stiffness of the gel. mdpi.com Studies on tetra-PEG hydrogels have used rheological analysis to characterize their behavior, showing that increasing the polymer concentration leads to stiffer gels. nih.gov Understanding these rheological properties is essential for designing materials with the desired mechanical characteristics and for controlling their processing in applications ranging from coatings to 3D printing. pressbooks.pubsemanticscholar.org

Carbopol/Tetraglycol Gels and Thickening Properties

Carbopol polymers are high molecular weight polyacrylic acid polymers widely used as thickening and gelling agents in pharmaceutical and cosmetic industries. nih.gov The gelling mechanism typically involves dispersion in a solvent followed by neutralization to uncoil the polymer chains and dramatically increase viscosity. jddtonline.info

Research has demonstrated that Carbopol systems can be formulated using various hydrophilic solvents, including tetraglycol. nih.gov The choice of solvent is critical as it can modify the hydrogen bond characteristics between water, the solvent, and the polymer, which in turn affects the swelling and viscoelastic properties of the resulting gel. pharmaexcipients.com An interesting finding is the possibility of formulating Carbopol systems with solvents like tetraglycol without the need for a neutralization step, which is typically required in aqueous gels. nih.govcsfarmacie.cz The interaction between Carbopol and a hydrophilic cosolvent like tetraglycol can influence the final rheological properties of the gel, such as its yield stress and elastic moduli. nih.gov

Table 1: Conceptual Effects of Tetraglycol as a Cosolvent in Carbopol Gels
PropertyObservation in Hydrophilic Cosolvent SystemsPotential Implication for Tetraglycol
Neutralization RequirementAnhydrous or cosolvent gels can be formed without neutralizers. csfarmacie.czSimplifies formulation by potentially eliminating the need for neutralizing agents.
ViscosityThe addition of cosolvents can modify the gel's viscosity. pharmaexcipients.comAllows for fine-tuning of the final product's flow characteristics.
Polymer SwellingSolvent-polymer interactions affect the degree of polymer swelling. pharmaexcipients.comInfluences the overall consistency and structure of the gel network.
Eudragit/Tetraglycol Systems for Viscosity and Release Control

Eudragit polymers are a family of (meth)acrylate copolymers used extensively in pharmaceutical formulations for functions like enteric coatings and controlled drug release. evonik.comnih.gov The combination of Eudragit polymers with tetraglycol as a cosolvent has been evaluated to create high-viscosity systems with controlled-release properties. pjps.pk Tetraglycol is particularly suitable for this application due to its ability to dissolve a wide range of water-insoluble or poorly water-soluble drugs. pjps.pk

One study specifically investigated the thickening properties of two different Eudragit grades, L and RS, in a tetraglycol cosolvent. pjps.pk Eudragit L and RS were chosen for their distinct dissolution and permeability characteristics under physiological conditions. pjps.pk Rheological studies were conducted to characterize the elastic and viscous properties of the Eudragit/tetraglycol formulations. pjps.pk The results indicated that despite a significant increase in viscosity, the systems behaved like liquid solutions, with their properties aligning with the Rouse or Zimm models for dilute polymer solutions. pjps.pk

When a model drug, paracetamol, was incorporated, these semisolid Eudragit/tetraglycol systems demonstrated effective control over its release. pjps.pk Notably, Eudragit L and RS imparted different release kinetics depending on the pH of the surrounding environment, highlighting their potential as a novel platform for the sustained release of poorly water-soluble drugs. pjps.pk

Tetraglycol as a Solvent in Advanced Formulations

Tetraglycol is a transparent, colorless, and low-volatility hygroscopic liquid. evonik.comevonik.com It is completely miscible with water and a variety of organic liquids, which makes it a highly effective and versatile solvent in numerous advanced applications. nih.govevonik.com

Table 2: Physical and Chemical Properties of Tetraglycol
PropertyValueReference
Molecular FormulaC8H18O5 pjps.pk
Molecular Weight194.23 g/mol pjps.pk
Boiling Point327.5 °C (at 760 mm Hg) uni-duesseldorf.de
Melting Point-5.5 °C uni-duesseldorf.de
Density1.125 g/cm³ at 20 °C uni-duesseldorf.de
Viscosity61.9 mPa·s at 20 °C pjps.pk
Solubility in WaterMiscible pjps.pkevonik.com

Enhanced Solubility and Consistency in Formulations

A key function of tetraglycol in advanced formulations is its ability to act as a powerful solvent and solubilizing agent. evonik.compharmaexcipients.com It is particularly effective for dissolving compounds that are otherwise insoluble or poorly soluble in water. evonik.com This property is leveraged in the pharmaceutical industry, where tetraglycol can serve as a stabilizer and solubilizer for active ingredients, including drugs like glibenclamide. pharmaexcipients.com Its ability to dissolve a wide range of substances also contributes to achieving consistent and stable formulations. pharmaexcipients.com

Table 3: Solubility of Various Materials in Tetraglycol
MaterialSolubility
AcetoneCompletely Soluble
BenzeneCompletely Soluble
Methanol (B129727)Completely Soluble
TolueneCompletely Soluble
Castor OilSlightly Soluble
Linseed OilSlightly Soluble
Paraffin OilSlightly Soluble

Source: Data compiled from nih.gov

Process Solvent in Hydrocarbon Purification Processes

In the chemical industry, tetraglycol serves as a process solvent for hydrocarbon purification. evonik.compjps.pk One of its primary applications in this area is the separation of aromatic hydrocarbons from other non-aromatic hydrocarbons through a process known as solvent extraction. nih.gov This technique relies on the selective solubility of aromatic compounds, like toluene, in the solvent mixture. The process typically involves treating a hydrocarbon feed with the solvent at elevated temperatures and pressures to maintain a liquid phase. The solvent preferentially dissolves the aromatic components, which are then separated from the non-aromatic raffinate phase. This method is crucial for producing high-purity aromatic compounds and for improving the quality of fuels and other petroleum products.

Coupling Agent in Textile Lubricants

Tetraglycol also functions as a coupling agent in the production of textile lubricants and formulations. evonik.compjps.pk A coupling agent is a substance that helps to create a stable mixture of two or more immiscible components, such as oil and water. In textile lubricants, which often contain both oil-based and water-based ingredients, tetraglycol's complete miscibility with both water and many organic compounds allows it to bind these phases together. nih.govevonik.com This action creates a homogenous and stable lubricant formulation, which is essential for consistent performance in textile manufacturing processes.

Formulation of Fast Release Liquid and Semi-Solid Matrix Capsules

Tetraglycol, also known as tetraethylene glycol, serves as a highly effective solubilizing agent in the formulation of advanced drug delivery systems, particularly for medications with poor water solubility. Its utility has been demonstrated in the development of both liquid and semi-solid matrix (SSM) filled capsules designed for rapid drug release. The primary challenge with poorly soluble drugs is their dissolution rate, which often becomes the limiting step for absorption in the body. By incorporating such drugs into a liquid or semi-solid matrix within a capsule, the drug is already in a solubilized or finely dispersed state, which can significantly enhance its dissolution and subsequent bioavailability.

In a study focused on improving the dissolution rate of the anti-diabetic drug glibenclamide, various vehicles were assessed for their solubilizing capacity. Tetraglycol was identified as the most efficient solubilizer for this compound. This finding led to its use in creating fast-release liquid and semi-solid matrix-filled capsules. The principle behind this technology is that filling a hard gelatin or HPMC capsule with a liquid or semi-solid formulation can circumvent the issues associated with slow dissolution of solid dosage forms. researchgate.netymerdigital.com The semi-solid matrix, often a gel-like consistency, can hold the drug in a stable, solubilized state, ready for immediate release upon the capsule's dissolution in the gastrointestinal tract. ymerdigital.comnih.gov

The selection of an appropriate solvent or carrier is critical to the success of these formulations. Tetraglycol's properties, such as its high boiling point, low volatility, and miscibility with water and many organic liquids, make it an excellent candidate. magnumsolvent.com Its ability to dissolve otherwise insoluble active pharmaceutical ingredients allows for the creation of concentrated solutions that can be encapsulated, leading to faster and more reliable drug absorption. researchgate.net

Table 1: Research Findings on Tetraglycol in Fast-Release Formulations

DrugFormulation TypeRole of TetraglycolKey FindingReference
GlibenclamideLiquid and Semi-Solid Matrix CapsulesSolubilizing AgentIdentified as the most efficient solubilizer to improve the dissolution rate of the drug.

Biomedical Engineering and Drug Delivery Systems

Tetraglycol and its derivatives are integral components in the field of biomedical engineering, particularly in the design and fabrication of sophisticated drug delivery systems. nih.govnih.gov As a distinct oligomer of polyethylene glycol (PEG), tetraglycol shares the beneficial properties that have made PEG a cornerstone of drug delivery research, such as biocompatibility and the ability to modify the pharmacokinetic profiles of therapeutic agents. dntb.gov.uarsc.org Its use spans a wide array of applications, from serving as a simple solvent to being a critical building block for complex nanostructures designed for targeted therapy. google.com

The versatility of tetraglycol stems from its physicochemical properties. It is a clear, low-volatility, and hygroscopic liquid that is completely miscible with water. magnumsolvent.com These characteristics, combined with its demonstrated biocompatibility, allow for its use in various formulations intended for administration through different routes, including topical and transdermal systems. google.com The hydroxyl groups at the ends of the tetraglycol molecule can readily undergo chemical reactions, allowing it to be functionalized and incorporated into larger polymer chains or attached to other molecules, further expanding its utility in creating advanced biomaterials. magnumsolvent.com

Tetraglycol as a Biocompatible Solvent and Co-solvent

One of the most fundamental and critical roles of tetraglycol in biomedical applications is its function as a biocompatible solvent and co-solvent. nih.govnih.gov Many newly developed active pharmaceutical ingredients are poorly soluble in water, which presents a major hurdle for their formulation into effective drug products. Tetraglycol's ability to dissolve a wide range of water-insoluble compounds makes it an invaluable excipient. Its miscibility with both water and many organic liquids allows it to act as a bridge, enabling the creation of stable, homogeneous formulations containing substances that would otherwise be incompatible. magnumsolvent.com

The biocompatibility of tetraglycol is a key advantage. Materials used in drug delivery systems must be non-toxic and not elicit an adverse immune response. Polyethylene glycols, including tetraglycol, are well-known for their low toxicity and biocompatibility. This property is essential for injectable and implantable drug delivery systems, where the excipients come into direct contact with internal tissues. nih.gov For instance, thermosensitive biodegradable hydrogels composed of polyethylene oxide and poly(L-lactic acid) have been synthesized for injectable drug delivery, highlighting the compatibility of PEG-based structures within the body. nih.gov

Table 2: Physicochemical Properties of Tetraglycol

PropertyValueReference
Molecular FormulaC8H18O5
Molar Mass194.23 g/mol nih.gov
AppearanceClear, colorless, viscous liquid magnumsolvent.com
Boiling Point314 - 328 °C
Melting Point-4.1 to -5.6 °C
Density~1.111 g/cm³
Water SolubilityCompletely miscible magnumsolvent.comnih.gov

Microemulsions and Nanoparticles as Drug Carriers Utilizing Tetraglycol

Tetraglycol is utilized in the formulation of advanced drug carrier systems like microemulsions and nanoparticles, which are designed to enhance the solubility, stability, and targeted delivery of therapeutic agents. rsc.org

Microemulsions are clear, thermodynamically stable dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. nih.govfrontiersin.org They are excellent vehicles for solubilizing poorly water-soluble drugs and can improve their absorption. frontiersin.orgnih.gov Tetraglycol can function as a co-solvent or part of the aqueous phase in these systems, helping to dissolve the drug and maintain the stability of the microemulsion. Its properties enhance the system's ability to carry a higher drug load and facilitate drug transport across biological membranes. frontiersin.orgpharmaexcipients.com

Nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nanometers, used as drug carriers to control and target drug release. nih.gov Polymeric nanoparticles, often made from biodegradable and biocompatible polymers, can encapsulate drugs, protecting them from degradation and releasing them in a controlled manner. nih.govyoutube.com The surface of these nanoparticles is often coated with polyethylene glycol (a process known as PEGylation) to improve their stability in the bloodstream and reduce uptake by the immune system. rsc.org As a short-chain PEG, tetraglycol and its derivatives can be used as building blocks or surface modifiers in the synthesis of these nanoparticles, imparting hydrophilic characteristics that are crucial for their in-vivo performance. rsc.org

Role in Topical and Transdermal Drug Delivery

Tetraglycol plays a significant role in the development of topical and transdermal drug delivery systems, which administer medications through the skin for local or systemic effects. nih.govmdpi.com The primary challenge in transdermal delivery is overcoming the barrier function of the outermost layer of the skin, the stratum corneum. mdpi.com

Tetraglycol is employed as a vehicle and penetration enhancer in these formulations. A key innovation is its use as a water-miscible substitute for traditional alcohols like ethanol. google.com While alcohols are effective solvents, they can cause skin irritation and may evaporate quickly, leading to drug precipitation on the skin's surface. A patented transdermal delivery system utilizes tetraglycol in a hydrogel formulation to dissolve alcohol-miscible drugs. This approach avoids the problems associated with alcohols while effectively delivering the active agent through the skin. google.com

Furthermore, tetraglycol's solvent properties are beneficial in microemulsion-based topical systems. nih.gov By dissolving the drug and acting as a component of the delivery vehicle, it helps to increase the thermodynamic activity of the drug towards the skin, which can enhance its permeation. nih.govnih.govfrontiersin.org These advanced formulations can improve the delivery of drugs for various dermatological conditions. lubrizol.com

Biodegradable Polymer Systems for Drug Release with Tetraglycol

Tetraglycol is a key component in the synthesis of advanced biodegradable polymer systems for controlled drug release. nih.gov These systems are designed to release a therapeutic agent over an extended period, from days to months, after which the polymer matrix safely degrades into non-toxic byproducts within the body. nih.govmdpi.comasianjpr.com

A notable application is in the creation of injectable, thermosensitive hydrogels. For example, biodegradable hydrogels have been synthesized from copolymers of polyethylene oxide (of which tetraglycol is a fundamental unit) and poly(L-lactic acid). nih.gov These materials exist as a liquid (sol) at lower temperatures, allowing for easy injection, but transition into a gel at body temperature, forming a drug depot that slowly releases the encapsulated drug. nih.gov

Moreover, highly structured hydrogels known as Tetra-PEG hydrogels are being developed specifically for drug delivery. researchgate.net These gels are formed by cross-linking four-arm PEG prepolymers. By incorporating cleavable linkers within the hydrogel structure and for attaching the drug, researchers can precisely control the rate of both drug release and polymer degradation. This allows for the design of systems where the majority of the drug is released before the gel matrix significantly degrades, offering a high degree of control over the release kinetics. researchgate.net

3D Printing of Biocompatible Structures with Tetraglycol

The field of biomedical 3D printing, or bioprinting, relies on the development of specialized "inks" or resins that are both printable and biocompatible. xometry.pro Tetraglycol and its derivatives are important in the formulation of these resins, particularly those based on poly(ethylene glycol) diacrylate (PEGDA). researchgate.netnih.gov

PEGDA is a widely used photopolymer in 3D printing for biomedical applications because it can be cross-linked into a hydrogel structure using UV light, and it exhibits excellent biocompatibility. nih.govnih.gov Tetraglycol can serve as a precursor in the synthesis of PEGDA and other related methacrylate (B99206) monomers. Its defined chain length and reactive end groups allow for the precise construction of polymers with desired properties for 3D printing, such as viscosity, cross-linking density, and mechanical strength of the final printed object. researchgate.net

Researchers have developed non-cytotoxic, biocompatible PEGDA-based resins for use in high-resolution 3D printers. nih.gov These materials can be used to fabricate complex structures like microfluidic devices for cell studies or scaffolds for tissue engineering. For example, 3D-printed PEGDA nanocomposites incorporating nano-hydroxyapatite have been created for bone tissue engineering applications, demonstrating improved mechanical properties and biocompatibility. researchgate.net The use of tetraglycol-derived components is central to creating these advanced, patient-specific biomedical devices. researchgate.net

Tissue Engineering Scaffolds and Regenerative Medicine

Hydrogels derived from polyethylene glycol (PEG), including multi-armed derivatives related to tetraglycol, are fundamental scaffolding materials for repairing and regenerating tissues. nih.gov Their utility stems from the ability to form highly swollen, three-dimensional (3D) networks that mimic the hydrated environment of natural soft tissues. nih.govnih.gov Synthetic hydrogels like those based on PEG offer significant advantages over natural polymers, including tunable mechanical properties, photopolymerization capability, and precise control over the scaffold's architecture and chemical makeup. nih.gov

Despite being biologically inert, which prevents cell adhesion and tissue formation on its own, the chemistry of PEG-based materials allows for ECM-mimetic modification. nih.gov This functionalization is a key strategy for modulating specific cellular responses. nih.gov By incorporating key extracellular matrix (ECM) functions—such as specific cell adhesion, proteolytic degradation, and signal molecule-binding—these scaffolds can be transformed into bioactive constructs. nih.gov

A prominent application is in bone regeneration. nih.govresearchgate.net Research has focused on injectable hydrogel scaffolds that facilitate the sustained release of growth factors like bone morphogenetic protein-2 (BMP-2). nih.govresearchgate.net A specific formulation, the oligo-tetra-PEG hydrogel (Oligo gel), has demonstrated significant potential. nih.gov These gels can undergo a process called gel-gel phase separation (GGPS) which results in increased hydrophobicity and tissue affinity. nih.govresearchgate.net This property is advantageous for retaining and slowly releasing osteogenic growth factors to promote osteoblast cell differentiation and enhance the repair of critical-sized bone defects. nih.gov In a mouse calvarial defect model, BMP-2-loaded Oligo gels achieved complete bone regeneration within 28 days, a significantly faster rate than other tetra-PEG gels. nih.gov

The versatility of these scaffolds makes them promising biomaterials for a wide range of applications in regenerative medicine, including cartilage repair and as artificial vitreous bodies for treating retinal detachment. nih.govmdpi.com

Table 1: Research Findings on Tetraglycol-Related Hydrogels in Regenerative Medicine

Hydrogel Type Application Key Findings Source(s)
Oligo-tetra-PEG gel (Oligo gel) Critical-sized bone defect repair Exhibited high hydrophobicity and sustained release of BMP-2. Achieved complete bone regeneration in mouse calvarial defects within 28 days. nih.govresearchgate.net
Poly(ethylene glycol) sebacic acid diacrylate (PEGSDA) Orthopedic tissue engineering Supported attachment and proliferation of marrow stromal cells. Significantly higher osteogenic expression and mineralization compared to controls. Reduced initial burst release of BMP-2. researchgate.net
Modular PEG hydrogels (Modugels) 3D cell culture Allowed for decoupling of chemical (collagen concentration) and mechanical (stiffness) cues. Showed improved PC12 cell viability over bulk PEG hydrogels. nih.gov

Specialty Chemical Synthesis and Performance Materials

Tetraglycol and its derivatives serve as foundational molecules in the synthesis of specialty chemicals and the development of high-performance materials. myskinrecipes.compubcompare.ai Its unique solvent properties and chemical structure make it a versatile component in advanced chemical synthesis. myskinrecipes.compubcompare.ai A key area of development is the functionalization of PEG-based structures to create materials with novel properties for specialized applications. rsc.orgrsc.org

One such application is in the field of energy storage, specifically in the development of solid-state polyelectrolytes for lithium-ion conduction. rsc.org Researchers have constructed poly(ethylene glycol)-functionalized three-dimensional covalent organic frameworks (COFs). rsc.org These 3D COFs possess interconnected channels that facilitate ion conduction in multiple directions, which helps to reduce resistance at grain boundaries. rsc.org The coupling behavior between the PEG chain segments and lithium ions within this structure leads to high ionic conductivity, with one study reporting 3.6 × 10⁻⁴ S cm⁻¹ at 260 °C. rsc.org This demonstrates the potential for creating safer, high-temperature solid-state electrolytes compared to conventional organic electrolytes. rsc.org

Another advanced application involves creating soft colloidal probes (SCPs) for adhesion energy measurements at a micro-level. rsc.org Highly compliant PEG microparticles are used as the probe material. rsc.org While the chemical inertness of PEG is generally an advantage, it complicates the integration of functional groups. rsc.org To overcome this, a surface modification procedure using radical surface chemistry with a photoinitiator can introduce various functionalities, such as carboxy or amine groups, directly to the PEG network. rsc.org These functionalized probes allow for highly sensitive measurements of adhesion energies, detecting weak biological interactions and contributions from electrostatic and hydrophobic forces in aqueous media. rsc.org

Table 2: Applications of Functionalized Tetraglycol/PEG in Performance Materials

Functionalized Material Core Technology Application Key Performance Attribute Source(s)
PEG-functionalized 3D Covalent Organic Frameworks (COFs) Covalent organic framework synthesis Solid-state polyelectrolytes for Li-ion conduction High ionic conductivity (3.6 × 10⁻⁴ S cm⁻¹ at 260 °C) and high-temperature stability. rsc.org

Environmental Fate, Transport, and Remediation Studies of Tetraglycol

Environmental Distribution and Mobility in Soil

Tetraglycol's behavior in soil is primarily governed by its interaction with soil particles and water content.

Adsorption and Mobility Characteristics

Based on estimation methods, tetraglycol is expected to have very high mobility in soil. nih.gov An estimated organic carbon-water (B12546825) partition coefficient (Koc) of 10 suggests this high mobility. nih.gov Compounds with low log Kow and high water solubility, similar to ethylene (B1197577) glycol, generally exhibit low potential for soil and sediment adsorption, indicating high mobility in the subsurface. ccme.ca

Volatilization from Moist Soil Surfaces

Volatilization of tetraglycol from moist soil surfaces is not anticipated to be a significant environmental fate process. nih.gov This is based on an estimated Henry's Law constant of 1.2X10-11 atm-cu m/mole. nih.gov Tetraglycol is also not expected to volatilize from dry soil surfaces due to its vapor pressure. nih.gov

Biodegradation Pathways and Mechanisms

Biodegradation is a crucial process in the environmental breakdown of tetraglycol in both soil and water. nih.gov

Aerobic and Anaerobic Degradation Processes

Tetraglycol is expected to biodegrade in both soil and water. nih.gov Studies have shown significant degradation over time, with 4% degradation observed in 5 days under unacclimated conditions and 88% degradation in 20 days after acclimation using a wastewater inoculum. nih.gov

Biodegradation can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. kikcompounds.ro While aerobic degradation of similar glycol compounds is well-documented and often faster, anaerobic biodegradation via processes like methanogenesis or fermentation also occurs and can lead to significant disappearance of the compound over time. kikcompounds.ronih.gov Microorganisms in environments like the rhizosphere of trees have demonstrated the ability to anaerobically degrade ethylene glycol, a related compound. nih.gov

Inhibition of Biodegradation Mechanisms

Information specifically on the inhibition of tetraglycol biodegradation mechanisms is limited in the provided search results. However, factors such as the presence of other contaminants, extreme pH values, or lack of essential nutrients can potentially inhibit microbial activity and thus slow down biodegradation processes. mdpi.com

Microbial Degradation of Glycols

Microorganisms, including bacteria and fungi, play a key role in the degradation of glycols and poly(ethylene glycol)s (PEGs) of various molecular weights. mdpi.comnih.govnih.gov Soil microorganisms are capable of degrading mono-, di-, tri-, and tetraethylene glycols, as well as higher molecular weight PEGs. nih.gov

Studies on microbial degradation of polyethers, including PEGs, indicate common aerobic mechanisms involving the oxidation of terminal alcohol groups followed by the cleavage of the terminal ether bond. nih.gov This process can yield depolymerized glycols. nih.gov Anaerobic metabolism may involve enzymes like PEG acetaldehyde (B116499) lyase. nih.gov The presence of a free hydroxyl group is considered necessary for the metabolization of PEGs under both aerobic and anaerobic conditions. nih.gov

Some bacteria excrete enzymes that can convert low- and high-molecular-weight PEGs into products that can be further utilized. nih.gov For instance, a strain of Pseudomonas aeruginosa isolated from soil was found to oxidize mono- and tetraethylene glycols. nih.gov

Data Table: Estimated Soil Adsorption and Mobility of Tetraglycol

PropertyValueIndication of MobilitySource
Estimated Koc10Very high mobility nih.gov
Estimated Henry's Law Constant1.2X10⁻¹¹ atm-cu m/moleLow volatilization nih.gov
Log Pow-2.02Low potential for soil adsorption tcichemicals.com

Advanced Remediation Technologies for Tetraglycol Contamination

Remediation technologies aim to reduce or eliminate the risks posed by contaminants in the environment. numberanalytics.com For organic contaminants like Tetraglycol, various advanced techniques can be employed to break down or immobilize the compound in contaminated soil and groundwater.

Oxidation Methods (e.g., UV Light-Catalyzed Oxidation, Supercritical Oxidation)

Oxidation methods involve the use of powerful oxidizing compounds to chemically treat contaminants, breaking them down into less harmful by-products such as carbon dioxide and water. vertexenvironmental.cacarusllc.com In-situ chemical oxidation (ISCO) is a widely used technique that involves injecting chemical oxidants directly into the contaminated subsurface. carusllc.comfrtr.gov Common oxidants used in ISCO include permanganate, persulfate, and hydrogen peroxide. carusllc.comfrtr.gov The effectiveness of ISCO depends on factors such as soil permeability, contaminant concentration, and the presence of natural oxidant demand. carusllc.com

While specific studies on UV Light-Catalyzed Oxidation or Supercritical Oxidation for Tetraglycol were not prominently found, these methods are established for treating various organic compounds. UV light can catalyze oxidation reactions, often in conjunction with photocatalysts like titanium dioxide. google.comsci-hub.se Supercritical water oxidation (SCWO) utilizes water above its critical point (374 °C and 22.1 MPa), where it exhibits unique properties that accelerate the oxidation of a broad range of organic pollutants. nih.gov SCWO has been successfully used to treat hazardous wastes, including halogenated compounds. nih.gov The high temperatures and pressures in supercritical conditions enhance the solubility of organic compounds and the miscibility of oxygen, facilitating rapid oxidation. nih.gov

In Situ Vitrification for Soil Remediation

In situ vitrification (ISV) is a thermal remediation technology that uses electricity to heat contaminated soil to high temperatures (1,600 °C to 2,000 °C), transforming it into a chemically inert glass and crystalline product. tpsgc-pwgsc.gc.cafrtr.govtrb.org This process can destroy or remove organic contaminants through pyrolysis or volatilization, while immobilizing most inorganic contaminants within the vitrified matrix. tpsgc-pwgsc.gc.cafrtr.govtrb.org The resulting glass product is chemically stable and leach-resistant. tpsgc-pwgsc.gc.cafrtr.gov

ISV is applicable to a wide range of soil types and contaminants, including organic, inorganic, and radioactive wastes. iaea.orgclu-in.org The process involves inserting electrodes into the contaminated soil and applying an electric current to melt the material. trb.org Off-gases produced during the process are captured and treated. tpsgc-pwgsc.gc.cafrtr.govtrb.org ISV is effective for near-surface contamination, although newer techniques can reach depths of up to 10 m. tpsgc-pwgsc.gc.ca

Encapsulated Biooxidation Methods for Enhanced Biodegradation

Encapsulated biooxidation methods aim to enhance the natural biodegradation of contaminants by providing a protected environment for microorganisms or enzymes involved in the degradation process. While the search results did not provide specific examples of encapsulated biooxidation applied to Tetraglycol, the concept aligns with approaches that combine chemical and biological treatment strategies. irsl.ca Hybrid remediation approaches can involve using chemical oxidants to create favorable conditions for subsequent bioremediation. irsl.ca

Biodegradation is a natural process where microorganisms break down organic compounds. vdoc.pub Enhancing this process, potentially through encapsulation of microbes or enzymes, could offer a targeted approach for Tetraglycol degradation. Encapsulation can protect the biological agents from unfavorable environmental conditions or competing microorganisms, improving their effectiveness and longevity in the contaminated matrix.

Toxicology and Biological Interactions of Tetraglycol

Mechanisms of Cellular and Systemic Effects

Studies have investigated the effects of Tetraglycol on biological systems, including its potential mechanisms of action at the cellular and systemic levels. Research indicates that Tetraglycol can influence cellular processes and exhibit systemic effects, although the precise mechanisms can vary depending on the biological context and concentration.

In vitro and In vivo Toxicological Studies (excluding dosage/administration)

In vitro and in vivo studies have been conducted to assess the toxicological profile of Tetraglycol. In vitro toxicity testing can be performed using platforms that investigate cellular responses hemogenix.com. For instance, studies using Carbopol/tetraglycol systems evaluated cytotoxicity, noting that a PLGA/TG/water system with certain component proportions did not exhibit acute cytotoxicity mdpi.com.

In vivo studies have also been performed. Tetraglycol has been examined in animal models to understand its effects within a living organism. For example, it has been used in studies investigating treatments for microbial infections in vivo biosynth.comcymitquimica.com. While some studies mention systemic effects, detailed profiles of adverse effects are outside the scope of this article. Research on related high boiling ethylene (B1197577) glycol ethers, such as triethylene glycol monomethyl ether (TGME), has indicated effects like reduced weight gain, slight hepatocellular centrilobular hypertrophy, and increased relative liver weight in rats psu.edu. Genetic toxicity studies using Salmonella typhimurium have shown negative results for TGME psu.edu.

Effects on Isolated Smooth Muscle Preparations as a Solvent

Tetraglycol has been studied for its effects as a solvent on isolated smooth muscle preparations. In experiments examining the effects of various solvents on the contractions of isolated smooth muscle, Tetraglycol caused non-specific, concentration-dependent reversible inhibition of contractions nih.gov. Studies on isolated smooth muscle preparations, such as guinea-pig ileum, rat fundus, and mouse vas deferens, have shown that Tetraglycol can cause stronger inhibition of contractions compared to some other solvents like 1,2-propylene glycol and polyethylene (B3416737) glycol 400 nih.gov. The sensitivity to the effects of solvents, including Tetraglycol, varied among different smooth muscle preparations, with the vas deferens proving most resistant nih.gov.

Metabolic Pathways and Biotransformation in Biological Systems

The biotransformation of chemical compounds, including glycol ethers like Tetraglycol, is a crucial process in biological systems, primarily occurring in the liver nih.gov. Biotransformation pathways aim to alter the chemical structure of substances, facilitating their excretion nih.govmdpi.com. These pathways are generally divided into Phase I, Phase II, and Phase III reactions nih.gov. Phase I reactions often introduce polar groups, Phase II reactions involve conjugation with hydrophilic groups, and Phase III involves further processing and transport for excretion nih.govwikipedia.org.

While detailed metabolic pathways specifically for Tetraglycol (PubChem CID 8200) were not extensively detailed in the search results, related glycol ethers like ethylene glycol undergo biotransformation. Ethylene glycol can be metabolized, potentially serving as a carbon source or energy donor, and can be oxidized to glyoxylate (B1226380) researchgate.netnih.gov. Understanding the biotransformation of Tetraglycol is important for evaluating its persistence and the nature of its metabolites within biological systems.

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic (PK) and pharmacodynamic (PD) research investigates how a substance is absorbed, distributed, metabolized, and eliminated by the body (PK) and its biochemical and physiological effects and mechanisms of action (PD) psu.edu. Tetraglycol has been included in studies evaluating the pharmacokinetics and pharmacodynamics of drug formulations where it is used as an excipient or solvent psu.edumdpi.comdovepress.com.

Bioavailability Studies

Bioavailability refers to the proportion of a substance that enters the circulation when introduced into the body and is thus available to produce an active effect. Tetraglycol has been noted to have high bioavailability in humans and can be administered orally biosynth.comcymitquimica.com. Studies investigating drug delivery systems have utilized Tetraglycol as a component to enhance the bioavailability of poorly water-soluble drugs dovepress.comsrce.hr. For instance, in studies developing self-microemulsifying drug delivery systems (SMEDDS), Tetraglycol has been included as a co-surfactant to improve the solubility and potentially enhance the oral absorption and bioavailability of active pharmaceutical ingredients dovepress.comsrce.hr. Research on transdermal delivery systems has also explored Tetraglycol as a co-surfactant in microemulsions to improve the skin bioavailability and transdermal permeation of drugs researchopenworld.com.

Pharmacokinetic Modeling in Animal Models (e.g., Pentobarbital (B6593769) Sodium-Induced Sleep Model)

Pharmacokinetic modeling in animal models is used to predict the absorption, distribution, metabolism, and excretion of a substance or a drug formulated with the substance within a living system mdpi.com. The pentobarbital sodium-induced sleep model is an animal model used in pharmacokinetic and pharmacodynamic studies, often to evaluate the central nervous system effects or the influence of a substance on drug metabolism that affects the duration of sleep induced by pentobarbital biosynth.comcymitquimica.comijbcp.commdpi.comscielo.br.

Tetraglycol has been studied using the pentobarbital sodium-induced sleep model in rats to investigate its pharmacokinetics biosynth.comcymitquimica.com. In this model, Tetraglycol was found to have an effect, although the specific details of the pharmacokinetic modeling and the direct impact of Tetraglycol on pentobarbital metabolism or the sleep duration, beyond the mention of its use in this model, require further detailed research findings that were not available in the provided snippets biosynth.comcymitquimica.com. Animal models play a crucial role in evaluating the in vivo pharmacokinetics and pharmacodynamics of drug candidates and formulations mdpi.combiocytogen.com.

Potential Therapeutic Applications and Biological Activities

Antidiabetic Effects and Autoimmune Disease Potential

Research using a pentobarbital sodium-induced sleep model in rats indicated that tetraglycol exhibited an antidiabetic effect. This finding suggests its potential as a therapeutic agent for autoimmune diseases biosynth.comcymitquimica.com. Further research is needed to fully understand the reaction mechanism underlying these effects biosynth.comcymitquimica.com.

Antimicrobial Effects in vivo

Tetraglycol has been demonstrated to be an effective agent for the treatment of microbial infections in vivo biosynth.comcymitquimica.com. Studies investigating the antimicrobial action of various organic solvents, including tetraglycol, have shown that tetraglycol possesses antibacterial and antifungal activities against tested microorganisms researchgate.netwu.ac.th.

Biocompatibility and Cytotoxicity Assessments

Tetraglycol is recognized for its biocompatibility and low toxicity, which enhances its appeal in biomedical applications such as drug delivery systems and tissue engineering cymitquimica.com. A polylactic-co-glycolic acid (PLGA)/tetraglycol/water system with specific component ratios has been shown not to exhibit acute cytotoxicity, making it potentially useful for fabricating biomedical products capable of immobilizing bioactive components mdpi.com. Studies on 3D scaffolds made from PLGA mixed with tetraglycol using antisolvent 3D printing showed high biocompatibility and no cytotoxic effect on rat MSC, with high relative cell survival rates observed over a period of 14 days bio-conferences.orgresearchgate.net.

Polyethylene glycol (PEG) derivatives, including those related to tetraglycol, are widely applied in various biomedical research areas due to their biocompatibility and hydrophilicity researchgate.netsigmaaldrich.com. Most PEG oligomers have been found to be safe to certain cell types, although some derivatives like triethylene glycol (TEG) and tetraethylene glycol dimethacrylate have shown cytotoxicity at high concentrations in specific cell lines researchgate.netresearchgate.net.

In the context of drug delivery systems, tetraglycol has been used as a solvent in microemulsion vehicles for topical applications, such as in acne pathology mdpi.com. The biocompatibility of hydrogels containing tetraethylene glycol diacrylate has also been investigated, showing good protein adhesion and cell viability in human muscle fibroblast cells at certain concentrations nih.gov.

Analytical Chemistry Methodologies for Tetraglycol

Chromatographic Techniques for Identification and Quantification

Chromatography plays a crucial role in separating Tetraglycol from complex mixtures before its detection and quantification. Various chromatographic techniques are applicable, depending on the matrix and the required sensitivity.

High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS)

HPLC/MS/MS is a powerful technique for the analysis of glycols, including Tetraglycol, particularly in complex matrices such as water samples. This method combines the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry. A verified method utilizing HPLC/MS/MS has been developed for the detection and quantification of Tetraglycol, along with other glycols and glycol ethers, in ground and surface waters. epa.gov This method involves direct injection of the aqueous sample into the HPLC/MS/MS system, requiring little to no sample preparation. epa.gov Quantitation is typically performed using external standard calibration. epa.gov Target compounds are identified by their retention time and specific multiple reaction monitoring (MRM) transitions. epa.gov The method has demonstrated accuracy and precision, meeting established performance criteria. epa.gov HPLC-MS is also generally effective for determining the composition and purity of chemicals, offering high sensitivity and reproducibility for quantitative analysis. measurlabs.com It is suitable for analyzing organic and inorganic compounds and is often used for contaminant screening in complex environmental samples. measurlabs.com

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications

Gas Chromatography (GC) is another widely used technique for the analysis of glycols. GC is often the preferred analytical method for detecting glycols in various samples, including biological and environmental matrices, due to the ease of sample preparation and accuracy of quantification. cdc.gov For the analysis of glycols by GC, sample preparation often involves steps such as acidification, esterification, and extraction into an organic solvent, particularly when dealing with biological samples. cdc.gov Derivatization is frequently employed to make the polar glycol compounds more volatile for GC analysis. cdc.govnih.gov Capillary gas chromatography with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS) is commonly used. cdc.govgov.bc.ca GC-MS is considered a method of choice for analyzing hazardous glycols in various matrices due to the physical-chemical characteristics of these compounds. ijesrr.org A validated GC-MS method exists for the simultaneous quantification of several glycols, including Tetraglycol, in antifreeze liquids, requiring only a two-step dilution of samples. researchgate.net GC coupled with MS in single ion monitoring mode has been used for the analysis of glycols from diluted coolant samples. researchgate.net

Supercritical Fluid Chromatography (SFC) is also applicable to the analysis of glycols. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.de SFC is suitable for separating a wide range of compounds, including polar and non-polar substances. shimadzu.delabtorg.kz By mixing supercritical carbon dioxide with modifiers like methanol (B129727) or acetonitrile, SFC can achieve diverse separation patterns, enabling comprehensive analysis for compounds with a wide range of polarities. shimadzu.delabtorg.kz SFC can be coupled with MS detection, and this combination can potentially offer increased sensitivity compared to LC-MS for certain compounds due to reduced mobile phase dilution effects. shimadzu.delabtorg.kz

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the structure and functional groups of Tetraglycol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

NMR spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for the structural characterization of organic compounds like Tetraglycol. 1H NMR spectroscopy is commonly used to characterize the molecular weight, purity, and functionalization of polyethylene (B3416737) glycols, which include Tetraglycol. acs.orgnih.gov Analysis of 1H NMR spectra provides information about the different types of protons present in the molecule and their relative abundance. For Tetraglycol, the characteristic signals correspond to the protons of the hydroxyl groups and the ethyleneoxy repeating units. nih.govhmdb.cahmdb.ca Accurate interpretation of 1H NMR spectra for polymers like polyethylene glycols requires considering 13C coupling, especially for larger polymers. acs.org 13C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Representative 1H NMR spectral data for Tetraethylene glycol in CDCl3 solvent at 400 MHz shows shifts at various ppm values with corresponding intensities. nih.govhmdb.ca

Shifts [ppm] Intensity
4.13 29.00
3.68 183.00
3.60 334.00
3.67 1000.00
3.72 239.00
3.65 52.00
3.66 181.00
3.61 151.00
3.61 236.00
3.62 380.00
3.70 313.00
3.59 254.00
3.60 136.00
3.71 314.00

Source: nih.gov (Note: The provided data appears to be a list of shifts and intensities from a 1H NMR spectrum of Tetraethylene glycol in CDCl3 at 400 MHz, as indicated in search result nih.gov).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in Tetraglycol. FTIR spectra of organic compounds exhibit characteristic absorption bands corresponding to the vibrations of specific chemical bonds. researchgate.netbas.bgnih.govwindows.netnist.govuobaghdad.edu.iq For Tetraglycol, key functional groups include hydroxyl (-OH) and ether (C-O-C) groups. The FTIR spectrum of Tetraglycol will show characteristic peaks associated with the stretching and bending vibrations of these groups. nist.govresearchgate.net FTIR spectroscopy has been used in the characterization of polyethylene glycol samples and related hybrid materials containing Tetraglycol segments. bas.bgresearchgate.net

Method Development and Validation for Diverse Matrices

Developing and validating analytical methods for Tetraglycol in diverse matrices is crucial to ensure the reliability and accuracy of the results. The process involves selecting appropriate techniques, optimizing conditions, and performing validation experiments to demonstrate that the method is fit for its intended purpose. labmanager.comadryan.com

Method validation typically assesses several key parameters: specificity, accuracy, precision, sensitivity (limit of detection and limit of quantification), linearity, range, and robustness. adryan.comnih.govpharmanueva.comelementlabsolutions.comeuropa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities or degradation products. adryan.comelementlabsolutions.comeuropa.eu

Accuracy: The closeness of agreement between the measured value and the true value of the analyte concentration. labmanager.comadryan.comnih.govelementlabsolutions.comeuropa.eu This is often assessed through recovery studies by analyzing samples spiked with known amounts of Tetraglycol. labmanager.comeuropa.eu

Precision: The closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. labmanager.comadryan.comnih.govelementlabsolutions.comeuropa.eu Precision can be evaluated at different levels, including repeatability (within-run), intermediate precision (different analysts, equipment, days), and reproducibility (across different laboratories). labmanager.comeuropa.eu

Sensitivity: The ability to detect and quantify the analyte at low concentrations. This is characterized by the Limit of Detection (LOD) and Limit of Quantification (LOQ). adryan.compharmanueva.comelementlabsolutions.comeuropa.eu

Linearity and Range: The ability to obtain results that are directly proportional to the analyte concentration over a defined range. adryan.compharmanueva.comelementlabsolutions.comeuropa.eu

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. adryan.comelementlabsolutions.comeuropa.eu

Method validation for glycols in diverse matrices, such as water or biological samples, presents specific challenges due to potential matrix effects. epa.govnih.gov Matrix effects can influence the ionization efficiency in MS-based methods, affecting accuracy and sensitivity. nih.gov Therefore, matrix effect assessment is an essential part of method development and validation. nih.gov Using appropriate internal standards can help compensate for matrix effects. cdc.govnih.gov

Validation studies for glycol analysis methods, including those for Tetraglycol, have been conducted to confirm their applicability and performance in different sample types. epa.govscilit.comtandfonline.com These studies involve analyzing spiked samples in various matrices and evaluating the accuracy and precision of the results. epa.govtandfonline.com The differences in the composition of diverse matrices often require an individual approach to method development, including the selection of appropriate chromatographic columns and conditions to ensure adequate separation of the analyte from matrix components. scilit.com

Validation ParameterDescriptionAssessmentAcceptance Criteria (Typical)
SpecificityAbility to measure analyte uniquely in presence of other components.Analysis of blank matrix and samples with potential interferences.No significant interference observed.
AccuracyCloseness of measured value to true value.Analysis of spiked samples at different concentrations; recovery studies.% Recovery within a defined range (e.g., 90-110%). labmanager.compharmanueva.com
PrecisionAgreement between replicate measurements.Analysis of replicate samples; calculation of %RSD or standard deviation.%CV or %RSD within a defined limit (e.g., ≤ 15%, ≤ 11% for LOQ). pharmanueva.comtandfonline.com
Sensitivity (LOD)Lowest concentration detectable.Signal-to-noise ratio (S/N).S/N typically ≥ 3. pharmanueva.com
Sensitivity (LOQ)Lowest concentration quantifiable with acceptable accuracy and precision.Analysis of spiked samples at low concentrations; S/N, accuracy, and precision.S/N typically ≥ 10; Accuracy and precision within defined limits. pharmanueva.com
LinearityProportionality of response to concentration.Analysis of standards at different concentrations; regression analysis.Correlation coefficient (r) or coefficient of determination (r²) meeting a threshold (e.g., ≥ 0.99).
RangeThe interval over which the method is linear, accurate, and precise.Defined by linearity, accuracy, and precision studies.
RobustnessInsensitivity to small variations in method parameters.Deliberate variation of parameters (e.g., flow rate, temperature, mobile phase composition).Method performance remains within acceptable limits. adryan.comelementlabsolutions.com

Source: Based on information from labmanager.comadryan.comnih.govpharmanueva.comelementlabsolutions.comeuropa.eu.

Optimization of Analytical Techniques for Performance

Optimization of analytical techniques for Tetraglycol aims to enhance sensitivity, selectivity, accuracy, precision, and speed. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods have been verified and optimized for the quantitation of Tetraglycol in aqueous samples. This process involves examining key performance areas such as the ability of laboratories to follow standard operating procedures (SOPs) and meet quality assurance/quality control requirements, as well as evaluating method performance in terms of bias, accuracy, precision, and the absence of matrix effects. epa.gov Recommendations for improving such methods include allowing for the best calibration fit parameters, incorporating surrogate spikes, and allowing for greater adjustment of chromatographic conditions. epa.gov

High-performance liquid chromatography (HPLC) is another technique where optimization is applied. In studies involving Tetraglycol-based formulations, HPLC methods have been validated for parameters such as linearity, precision (both intra- and inter-day), and accuracy. asiapharmaceutics.info For instance, a validated analytical technique showed a percentage variation coefficient (CV%) between 2.1 and 4.8% for precision and a relative error (% RE) between -4.50 and 2.20% for accuracy. asiapharmaceutics.info Optimization can also involve the use of experimental design approaches, such as D-optimal mixture design, to determine optimal compositions in formulations containing Tetraglycol, with analytical methods like HPLC used to evaluate outcomes such as solubilization and drug release, demonstrating the reliability and accuracy of the optimization process. nih.gov

Quality Assurance and Quality Control Measures

Specific QC checks employed in analytical laboratories include the parallel analysis of method or reagent blanks with each test run, analysis of duplicate samples, analysis of spiked samples with known concentrations, and the use of known reference standards for preparing calibration curves. iwlearn.net Instrument calibration and standardization, as specified in manuals and approved protocols, are also critical QC activities. iwlearn.net Data review by at least two individuals prior to release helps ensure accuracy, and results not within established ranges of acceptability are typically flagged. iwlearn.net Adherence to approved quality assurance project plans (QAPPs) and documentation of any deviations from SOPs or QAPPs are essential components of QA. epa.gov Data produced should be capable of being verified by an independent person reviewing the analytical data package. epa.gov Quality assurance methodologies also support compliance with regulatory standards such as Good Laboratory Practice (GLP) and ISO 17025. solubilityofthings.com

Sample Preparation and Preservation Strategies

Sample preparation strategies for Tetraglycol analysis vary depending on the sample matrix and the analytical technique employed. In some cases, minimal or no sample preparation is required. For example, a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for quantitating glycols, including Tetraglycol, in aqueous samples required little to no sample preparation. epa.gov Similarly, a non-aqueous potentiometric titration method for determining total acidity in ethylene (B1197577) glycols, including Tetraglycol, allows for direct analysis of samples without prior preparation. tajhizkala.ir

However, for other matrices, specific sample preparation steps are necessary. For the analysis of glycols in air using gas chromatography (GC) with flame ionization detection, sample collection involves drawing air through a sorbent tube. cdc.gov The sample preparation then includes placing the sorbent sections in separate vials, adding methanol for desorption, and sonicating the mixture. cdc.gov Conducting studies on sample preservation and holding time is recommended to ensure sample integrity before analysis. epa.gov

Addressing Matrix Effects in Analysis

Matrix effects refer to the influence of components in the sample other than the analyte on the analytical measurement. bataviabiosciences.comchromatographyonline.comnih.gov These effects can lead to inaccurate results by suppressing or enhancing the analyte signal, particularly in techniques like mass spectrometry. bataviabiosciences.comnih.gov Addressing matrix effects is crucial for achieving accurate and precise measurements in complex matrices. nih.govresearchgate.net

During method verification, the absence of matrix effects is typically examined. epa.gov Strategies to reduce or eliminate matrix effects include improving extraction and clean-up methods during sample preparation, optimizing chromatographic conditions, and employing corrective calibration methods such as matrix-matched calibration curves. chromatographyonline.comnih.gov Dilution of the sample can also be an effective way to reduce matrix effects, especially when the analytical technique has high sensitivity. chromatographyonline.com In gas chromatography-mass spectrometry (GC-MS), the continuous introduction of ethylene glycol into the carrier gas has been shown to effectively compensate for matrix effects in certain analyses by acting as an analyte protectant. researchgate.net While completely mitigating matrix effects can be challenging, an integrated approach combining sample preparation, analytical extraction, and effective instrumental analysis is considered the most promising avenue. nih.gov

Emerging Analytical Technologies and Their Application to Tetraglycol

While established analytical techniques such as gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) remain prevalent for the analysis of Tetraglycol and related compounds, the field of analytical chemistry is continuously evolving. cdc.govnih.govvwr.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis have been used to characterize derivatives of Tetraglycol, such as monoesters of Tetraglycol and 1-pyrenecarboxylic acid. researchgate.net

In the broader context of analytical methods for quality assessment of complex formulations that may contain Tetraglycol, research explores new technologies related to material characterization at the nanoscale, although specific emerging techniques solely for the analysis of Tetraglycol itself are not extensively detailed in the provided information. researchgate.net The development of analytical methods for novel formulations, such as nanoemulsions or gels incorporating Tetraglycol, necessitates robust analytical techniques to assess their composition, stability, and performance. asiapharmaceutics.infonih.govresearchgate.net While the provided sources highlight the continued reliance on techniques like HPLC and GC-MS for the analysis of Tetraglycol in various applications and matrices, the integration of these techniques with advanced detection methods and sophisticated data processing is an ongoing trend in analytical chemistry.

Theoretical and Computational Studies of Tetraglycol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemistry calculations use the laws of quantum mechanics to determine the electronic structure and properties of molecules. nih.govnorthwestern.edu These methods involve finding approximate solutions to the Schrödinger equation to achieve a balance between accuracy and computational cost. nih.gov The resulting information can be used to determine molecular structure, electronic energy, spectra, and electrical properties. northwestern.edu

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scielo.org.co DFT is a powerful tool for studying the structures and energetic properties of molecules. nih.gov Calculations are often performed to find optimized geometries, where the structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov

While specific DFT studies on tetraglycol are not widely published, research on its constituent monomer, ethylene (B1197577) glycol, provides a strong precedent. DFT calculations at the B3LYP level have been used to determine the most stable configurations of ethylene glycol monomers and dimers, showing good agreement with results from MD simulations using optimized force fields. researchgate.net Such studies can elucidate electronic properties, bond lengths, and vibrational frequencies. researchgate.netscirp.org For a molecule like tetraglycol, DFT could be used to accurately calculate its electronic structure, heat of formation, and the nature of its molecular orbitals, providing a deeper understanding of its reactivity and intermolecular interactions. nih.gov

Property Calculated by DFTSignificanceReference
Optimized Molecular GeometryPredicts stable 3D structures, bond lengths, and angles. nih.gov
Electronic Structure/Molecular OrbitalsProvides insight into chemical reactivity and bonding. scielo.org.co
Heats of FormationDetermines the energetic stability of the molecule. nih.gov
Vibrational FrequenciesAllows for comparison with experimental IR and Raman spectra to confirm structure. scirp.org

Molecular Docking Studies in Drug Discovery and Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), forming a stable complex. mdpi.comlapinjournals.com It is one of the most frequently used methods in structure-based drug design (SBDD) due to its ability to predict the conformation of small-molecule ligands within a target binding site with a substantial degree of accuracy. mdpi.com The process involves sampling conformations of the ligand and scoring them based on their binding affinity. lapinjournals.com

While tetraglycol itself is not typically studied as a primary drug candidate, its polymer family, PEG, plays a crucial role in pharmacology. PEG chains are frequently attached to therapeutic proteins, peptides, or small-molecule drugs in a process called "PEGylation". mdpi.com This modification can improve the drug's solubility, stability, and pharmacokinetic profile. mdpi.com

Molecular docking can be instrumental in understanding how these PEGylated molecules interact with biological targets. For example, docking studies could be used to:

Predict how a PEG chain attached to a drug might affect its binding to a target receptor.

Analyze the interactions between a PEGylated nanoparticle and biological membranes.

Elucidate the binding modes of molecules within drug delivery systems that may incorporate tetraglycol or other PEGs.

The output of a docking simulation typically includes the binding energy (a score indicating binding affinity) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. mdpi.com This information is critical for optimizing lead compounds in the drug discovery pipeline. lapinjournals.com

Enzyme Binding Site Interactions

Computational studies and experimental research have explored the interaction of tetraglycol with various enzymes. These interactions can be direct, involving binding within the enzyme's active site, or indirect, influencing enzymatic activity through effects on the surrounding solution.

One significant area of study involves the enzyme Candida antarctica Lipase B (CALB), which is used to catalyze reactions involving tetraglycol. mdpi.com Research on the CALB-catalyzed transesterification of methyl 3-mercaptopropionate (B1240610) with tetraglycol has elucidated the binding mechanism. The process involves a catalytic triad (B1167595) of amino acids in the enzyme's active site: serine (Ser105), histidine (His224), and aspartate (Asp187). mdpi.com The tetraglycol molecule interacts with the "hydroxyl pocket" of the enzyme, while the ester reactant interacts with the "carbonyl pocket." The reaction proceeds through a tetrahedral intermediate formed when the nucleophilic serine residue attacks the carbonyl group of the ester. mdpi.com This detailed understanding of the binding site interaction is crucial for optimizing enzyme-catalyzed synthesis of tetraglycol derivatives. mdpi.comexpresspolymlett.com

In other studies, tetraglycol has been observed to modulate enzyme activity through indirect mechanisms. When functionalized onto gold nanoparticles, tetraglycol was found to enhance the activity of the enzyme α-chymotrypsin in a substrate-selective manner. nih.govresearchgate.net Rather than direct binding to the active site, this enhancement is attributed to a "macromolecular crowding" effect. The tetraglycol-functionalized nanoparticles create a crowded environment that mimics the intracellular space, which can alter the enzyme's conformation and enhance its catalytic efficiency (Kcat/Km) for certain substrates, particularly hydrophobic ones. nih.govresearchgate.net

The table below summarizes the key findings from studies on tetraglycol's interactions with enzyme binding sites.

EnzymeType of InteractionKey Findings
Candida antarctica Lipase B (CALB) Direct (Active Site Binding)Tetraglycol binds in the "hydroxyl pocket"; reaction involves a catalytic triad (Ser105, His224, Asp187) and formation of a tetrahedral intermediate. mdpi.com
α-chymotrypsin Indirect (Macromolecular Crowding)Tetraglycol-functionalized gold nanoparticles increase catalytic efficiency (Kcat/Km) for hydrophobic substrates. nih.govresearchgate.net

Drug-Likeness Parameter Predictions

In the early stages of drug discovery, computational methods are used to predict the "drug-likeness" of a molecule, which assesses its potential to be an effective oral drug. nih.gov These predictions are based on physicochemical properties that influence absorption, distribution, metabolism, and excretion (ADME). Several rule-based filters, such as Lipinski's Rule of Five, are employed for this purpose. nih.govchemrevlett.com

The drug-likeness parameters for tetraglycol have been computationally predicted based on its molecular structure. nih.gov These parameters are evaluated against established rules to gauge its potential as a drug candidate scaffold.

Lipinski's Rule of Five: A widely used guideline that predicts poor absorption or permeation when a molecule violates more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10.

Ghose Filter: Defines a drug-like range for properties including molecular weight (160-480 Da), logP (-0.4 to +5.6), and atom count (20-70). chemrevlett.com

Veber's Rule: Relates to oral bioavailability and states that a compound is more likely to be orally active if it has ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų. chemrevlett.com

The computed properties of tetraglycol are summarized in the table below and evaluated against these drug-likeness rules.

ParameterPredicted Value for TetraglycolDrug-Likeness RuleCompliance
Molecular Formula C₈H₁₈O₅ nih.gov--
Molecular Weight 194.23 g/mol nih.govLipinski: ≤ 500Yes
Ghose: 160-480Yes
LogP (Octanol/Water Partition Coefficient) -1.6 nih.govLipinski: ≤ 5Yes
Ghose: -0.4 to +5.6No
Hydrogen Bond Donors 2 nih.govLipinski: ≤ 5Yes
Hydrogen Bond Acceptors 5 nih.govLipinski: ≤ 10Yes
Rotatable Bonds 9 nih.govVeber: ≤ 10Yes
Topological Polar Surface Area (TPSA) 68.2 Ų nih.govVeber: ≤ 140Yes

Based on these predictions, tetraglycol adheres to Lipinski's Rule of Five and Veber's Rule, suggesting it possesses some favorable characteristics for oral bioavailability, such as low molecular weight and appropriate polarity. However, its low logP value falls outside the range defined by the Ghose filter, indicating high water solubility. chemrevlett.comnih.gov

Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties. utmb.edu These predictive models are essential for understanding and estimating the behavior of compounds like tetraglycol without the need for extensive experimental measurements.

Various computational approaches have been used to predict the properties of tetraglycol and related glycols from their molecular structure:

Thermodynamic Models: Equations of state, such as the Cubic-Plus-Association (CPA) model, are used to describe the thermodynamic properties of fluids. For tetraglycol, the CPA model has been applied to predict properties like vapor pressure and liquid density by accounting for the molecule's association sites (hydroxyl groups and ether oxygens) that lead to hydrogen bonding. researchgate.netacs.org

QSPR Models: These models use molecular descriptors (e.g., molecular weight, volume, number of rotatable bonds, hydrogen bond donors/acceptors) to predict specific properties. For example, QSPR models have been developed to predict the solubility of drugs in polyethylene (B3416737) glycol (PEG)/water mixtures, demonstrating the utility of this approach for glycol-containing systems. utmb.edunih.gov Such models can be applied to estimate properties of tetraglycol relevant to its various applications.

The table below outlines the computational methods used to predict tetraglycol's properties.

Computational MethodPredicted PropertiesRelevant Structural Features/Descriptors
Molecular Dynamics (MD) Simulations Density, self-diffusion coefficient, viscosity, structural properties (e.g., radius of gyration). nih.govAtomic positions, force fields, intramolecular hydrogen bonding. nih.gov
Cubic-Plus-Association (CPA) EoS Vapor pressure, liquid density, phase equilibria. researchgate.netacs.orgNumber and location of hydrogen bonding association sites. researchgate.netacs.org
QSPR Models Solubility, toxicity, boiling point. nih.govnih.govMolecular weight, logP, number of rotatable bonds, hydrogen bond donors/acceptors. utmb.edunih.gov

Computational Approaches to Environmental Fate Modeling

Computational models are critical for predicting the environmental fate of chemicals like tetraglycol, describing how they move and transform in the air, water, and soil. researchgate.net These models use the physicochemical properties of a compound to estimate its persistence, degradation, and distribution across different environmental compartments. epa.gov

The environmental fate of tetraglycol can be predicted using various modeling approaches. Multimedia fate models, for instance, calculate the distribution of a chemical based on its properties and the characteristics of the environment. epa.gov The primary inputs for these models are key physicochemical properties of the substance. rsc.org For tetraglycol, its high water solubility and low vapor pressure are dominant factors. These properties suggest that if released into the environment, tetraglycol is likely to partition predominantly into the water compartment rather than evaporating into the air or strongly adsorbing to soil or sediment. nih.govunivarsolutions.com

Furthermore, computational platforms can predict biodegradability using the molecule's chemical structure, often represented by its SMILES (Simplified Molecular Input Line Entry System) code. nih.gov By inputting the SMILES code for tetraglycol, these models can estimate its susceptibility to microbial degradation, a key process in its environmental removal.

The following table lists the key physicochemical properties of tetraglycol that serve as essential inputs for environmental fate models.

PropertyValueImplication for Environmental Fate Modeling
Water Solubility Miscible (1.0 x 10⁶ mg/L at 20 °C) nih.govPredicts partitioning into aqueous compartments (water, groundwater). researchgate.net
Vapor Pressure 4.65 x 10⁻⁵ mm Hg at 26 °C nih.govLow volatility; predicts minimal partitioning to the atmosphere. epa.gov
LogP (Octanol/Water Partition Coefficient) -1.6 to -2.3 nih.govunivarsolutions.comIndicates low potential for bioaccumulation in organisms and low adsorption to soil/sediment. nih.gov
SMILES Code C(COCCOCCOCCO)O nih.govInput for models that predict biodegradability based on chemical structure. nih.gov

These computational approaches allow for a proactive assessment of tetraglycol's environmental behavior, guiding its use and management to minimize environmental impact.

Future Directions and Interdisciplinary Research on Tetraglycol

Integration of Artificial Intelligence and Machine Learning in Tetraglycol Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study and application of tetraglycol. These computational tools offer the potential to accelerate the discovery of new materials and formulations, predict material properties with high accuracy, and optimize manufacturing processes.

Atomistic modeling and simulation, enhanced by machine learning potentials, offer microscopic insights into the behavior of PEG chains in solution. nih.govutexas.edu This fundamental understanding of conformational changes and solvation dynamics is crucial for designing new tetraglycol-based systems for drug delivery and other biomedical applications. nih.gov

Table 1: AI and Machine Learning Applications in Glycol Research

Application Area AI/ML Technique Predicted/Optimized Property Potential Impact for Tetraglycol
Property Prediction Gradient Boosting Decision Tree, Support Vector Machine Viscosity, Density Accelerated process optimization and formulation development. researchgate.netresearchgate.net
Material Design Neural Networks Optimal scaffold structure for wound healing Tailoring tetraglycol-based biomaterials for specific medical needs. acs.org
Mechanistic Understanding Molecular Dynamics with ML Potentials Solvation behavior, conformational changes Rational design of drug delivery systems and functional materials. nih.gov

Sustainable Chemistry and Circular Economy Principles in Tetraglycol Production and Use

The principles of sustainable chemistry and the circular economy are increasingly influencing the production and lifecycle of chemicals, including tetraglycol. The focus is on developing "green" synthesis methods and creating closed-loop systems to minimize waste and environmental impact.

A significant step towards sustainable synthesis involves the use of enzymatic catalysts. Researchers have successfully synthesized thiol-functionalized tetraglycol using Candida antarctica Lipase B (CALB) as a catalyst. mdpi.comresearchgate.net This method operates under solvent-less conditions and avoids the use of harsh acid catalysts, making it a more environmentally friendly process. mdpi.comresearchgate.net The enzyme-catalyzed reaction proceeds in a stepwise manner, allowing for precise control over the synthesis of monothiols and dithiols. mdpi.com

In the context of a circular economy, innovative processes are being developed to convert plastic waste into valuable chemical feedstocks. One such process involves the pyrolysis of waste polyethylene (B3416737) plastic film to produce light hydrocarbons, which are then converted into mono ethylene (B1197577) glycol with high purity. uwo.ca Since ethylene glycol is a precursor for producing polyethylene terephthalate (B1205515) (PET) plastic, this creates a fully circular economy. uwo.ca Such approaches could be adapted to sustainably source the building blocks for tetraglycol production, reducing reliance on virgin petrochemical resources.

The broader goal is to integrate green chemistry principles throughout the entire product lifecycle, from the design of less hazardous chemical syntheses to minimizing waste and conserving resources. mdpi.com

Emerging Environmental Challenges and Remediation Strategies

With the increasing use of tetraglycol and related PEGs, understanding their environmental fate and developing effective remediation strategies is crucial. While often considered to have low toxicity, their presence in wastewater can be a concern. nih.govbiorxiv.org

Studies have investigated the ecotoxicity of tetraglycol, with research showing its potential adverse effects on aquatic organisms such as Daphnia magna. biorxiv.orgresearchgate.net The irregular use and disposal of products containing tetraglycol, such as deicing fluids, can lead to environmental contamination. biorxiv.org Another challenge emerges in laboratory settings, where PEG can be a common contaminant from sources like plastics and detergents, potentially compromising analytical results. stanford.eduallumiqs.com

To address the presence of PEGs in wastewater, several remediation techniques have been assessed:

Adsorption: Activated carbon has been shown to be effective in adsorbing PEG from aqueous solutions. The efficiency of this process is influenced by factors such as PEG's molecular weight, pH, and temperature. nih.govyoutube.com

Advanced Oxidation Processes (AOPs):

Ozonation: This process can fragment the polymeric chains of PEG, though it may not achieve complete removal on its own. nih.govyoutube.com

Fenton Oxidation: This method has demonstrated high efficiency, removing a significant percentage of the total organic carbon (TOC) from PEG-contaminated water. When followed by coagulation, the removal rate can be even higher. nih.gov

Ion-Exchange Chromatography: For sample cleanup in analytical chemistry, ion-exchange methods can be used to effectively remove PEG contaminants from samples prior to analysis. stanford.edu

These remediation strategies, largely studied for the broader class of PEGs, provide a strong foundation for developing protocols specifically for tetraglycol removal from contaminated environments. nih.govyoutube.com

Collaborative and Translational Research Initiatives

Advancing the science and application of tetraglycol will increasingly depend on collaborative and translational research initiatives that bridge academia and industry, as well as different scientific disciplines.

Examples from the broader field of polyethylene glycol research illustrate the power of such collaborations. For instance, a partnership between Cayman Chemical and Curapath was formed to increase the availability of PEG-free shielding lipids for researchers working on lipid nanoparticles (LNPs), addressing a growing demand in non-viral drug delivery and gene therapy. geneonline.com This collaboration aims to accelerate the development of innovative therapeutic solutions by combining expertise. geneonline.com

In an academic setting, a cross-faculty collaboration at Queen Mary University of London brought together researchers from engineering, materials science, and the Barts Cancer Institute. qmul.ac.uk This interdisciplinary team successfully developed a method to produce PEG molecules of a single, specific size, which is crucial for improving the consistency and effectiveness of PEGylated drugs. qmul.ac.uk

These initiatives underscore the importance of merging different fields of knowledge—from chemistry and materials science to medicine and biology—to overcome challenges and translate fundamental research into practical applications. Future progress in tetraglycol research will likely be driven by similar collaborative models that foster innovation and accelerate the journey from laboratory discovery to real-world impact.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tetraglycol, and how do they influence its role as a cosurfactant in drug delivery systems?

  • Methodological Answer : Tetraglycol’s efficacy as a cosurfactant stems from its hydrophile-lipophile balance (HLB), polarity, and miscibility with oils/surfactants. To evaluate these properties, researchers should:

  • Measure solubility parameters using Hansen solubility spheres or ternary phase diagrams to identify self-emulsifying regions .
  • Conduct viscosity and interfacial tension analyses to assess its ability to stabilize microemulsions .
  • Compare its performance with alternative cosurfactants (e.g., ethanol) in phase behavior studies .

Q. How can researchers determine the optimal ratio of tetraglycol in self-microemulsifying drug delivery systems (SMEDDS)?

  • Methodological Answer : Use experimental design tools like D-optimal mixture design to systematically vary tetraglycol concentrations alongside oil (e.g., Capryol 90) and surfactants (e.g., Tween 80). Key steps:

  • Define response variables (e.g., droplet size, drug solubilization, dissolution rate) .
  • Construct ternary phase diagrams to map microemulsion regions and validate predictions with in vitro dissolution tests .
  • Prioritize formulations with low polydispersity index (PDI) and high transmittance to ensure stability .

Q. What analytical techniques are critical for characterizing tetraglycol-based formulations?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : To measure droplet size and PDI .
  • UV-Vis Spectroscopy : Quantify drug solubilization and dissolution profiles .
  • Transmission Electron Microscopy (TEM) : Visualize nanostructure morphology .
  • High-Performance Liquid Chromatography (HPLC) : Validate drug loading and release kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in tetraglycol’s performance across different solvent systems (e.g., Capryol 90 vs. Labrasol)?

  • Methodological Answer : Contradictions often arise from solvent-specific interactions (e.g., hydrogen bonding, HLB mismatches). To address this:

  • Perform comparative solubility studies using shake-flask or dialysis methods to isolate tetraglycol’s contribution .
  • Apply multivariate analysis (e.g., PCA) to identify dominant variables (e.g., oil viscosity, surfactant chain length) affecting performance .
  • Use iterative refinement, as suggested in qualitative research frameworks, to re-examine hypotheses when data conflicts emerge .

Q. What strategies optimize tetraglycol’s use in phospholipid complex-loaded SMEDDS for poorly water-soluble drugs?

  • Methodological Answer :

  • Pre-formulation Studies : Screen tetraglycol’s compatibility with phospholipid complexes via FTIR or XRD to confirm complexation .
  • In Silico Modeling : Predict phase behavior using tools like COSMO-RS to reduce experimental iterations .
  • Bioavailability Correlation : Link in vitro dissolution data (e.g., % drug released in 15 minutes) to pharmacokinetic parameters (e.g., Cmax, AUC) in animal models .

Q. How should researchers design experiments to evaluate tetraglycol’s long-term stability in nanoemulsions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose formulations to stress conditions (40°C/75% RH) and monitor changes in droplet size, PDI, and drug content over 3–6 months .
  • Real-Time Studies : Store samples at 25°C and analyze physicochemical properties monthly for ≥12 months .
  • Statistical Modeling : Use Arrhenius equations to predict shelf-life from accelerated data .

Data Contradiction and Reproducibility

Q. How can researchers address variability in droplet size measurements for tetraglycol-containing SMEDDS?

  • Methodological Answer : Variability may stem from preparation methods (e.g., sonication time, temperature). Mitigation strategies:

  • Standardize homogenization protocols (e.g., fixed rpm, duration) .
  • Include internal controls (e.g., a reference formulation) in each experimental batch .
  • Use robust statistical tools (e.g., ANOVA with post-hoc tests) to distinguish technical noise from true formulation effects .

Q. What steps ensure reproducibility of tetraglycol-based formulations across laboratories?

  • Methodological Answer :

  • Detailed Protocols : Document exact ratios, mixing sequences, and equipment specifications (e.g., probe sonicator wattage) .
  • Inter-Lab Validation : Share samples with collaborating labs to cross-verify critical parameters (e.g., droplet size via DLS) .
  • Open Data Practices : Publish raw datasets (e.g., ternary phase diagrams, dissolution profiles) as supplementary materials .

Tables for Key Experimental Parameters

Parameter Optimal Range for Tetraglycol Measurement Technique Reference
Droplet Size20–150 nmDynamic Light Scattering (DLS)
Drug Solubilization Capacity≥2 mg/mLUV-Vis Spectroscopy
Transmittance>90%Spectrophotometry (600 nm)
PDI<0.3DLS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.